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Core Science & Biosynthesis

Foundational

Advanced Spectroscopic Characterization of 6-Oxa-2-thiaspiro[4.5]decan-9-ol: A Technical Guide for Drug Development

Executive Summary Spirocyclic scaffolds have emerged as highly privileged structures in modern medicinal chemistry. By introducing three-dimensional complexity and conformational rigidity, spirocycles often exhibit impro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds have emerged as highly privileged structures in modern medicinal chemistry. By introducing three-dimensional complexity and conformational rigidity, spirocycles often exhibit improved pharmacokinetic profiles and enhanced target selectivity compared to flat, aromatic counterparts. Among these, 6-Oxa-2-thiaspiro[4.5]decan-9-ol ()[1] represents a highly functionalized building block featuring a unique oxa-thia spirocyclic core.

This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of 6-Oxa-2-thiaspiro[4.5]decan-9-ol. Designed for analytical chemists and drug development professionals, this guide synthesizes empirical spectroscopic data with the underlying physical chemistry principles that dictate experimental choices.

Part 1: Strategic Analytical Workflow

The structural complexity of 6-Oxa-2-thiaspiro[4.5]decan-9-ol—specifically its quaternary spiro center (C5) and the presence of two distinct heteroatoms (O and S)—necessitates an orthogonal analytical strategy. Relying on a single modality can lead to misassignments, particularly regarding the connectivity of the spiro node. Our methodology employs a tripartite self-validating system: NMR for atomic connectivity, HRMS for mass and fragmentation pathways, and FT-IR for orthogonal functional group verification.

Workflow A Sample Preparation (6-Oxa-2-thiaspiro[4.5]decan-9-ol) B 1D & 2D NMR Spectroscopy (Structural Connectivity) A->B C High-Resolution Mass Spectrometry (Molecular Weight & Fragmentation) A->C D FT-IR Spectroscopy (Functional Group Verification) A->D E Data Integration & Elucidation (Spirocyclic Core Confirmation) B->E C->E D->E

Fig 1. Orthogonal analytical workflow for spirocyclic structural elucidation.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the cornerstone of spirocyclic characterization. The primary analytical challenge lies in distinguishing the aliphatic methylene protons of the tetrahydrothiophene (thia) ring from those of the tetrahydropyran (oxa) ring.

Causality in Experimental Design:
  • The Spiro Carbon (C5) Anomaly: Quaternary spiro carbons often exhibit weak signals in standard ¹³C NMR due to long longitudinal relaxation times ( T1​ ) and a lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. To ensure a self-validating protocol, the acquisition parameters must include an extended relaxation delay and cross-verification via [2].

  • Heteroatom Deshielding: The chemical shift of the spiro carbon is heavily influenced by the adjacent oxygen atom (O6). Based on assignments of analogous , the C5 carbon is expected to resonate significantly downfield (δ 80–90 ppm)[3]. Furthermore, the adjacent to the sulfur atom typically show distinct signals in the δ 35–50 ppm range[4].

  • Diastereotopic Protons: Due to the rigid, chiral nature of the spirocyclic core, the methylene protons are diastereotopic. They appear as complex multiplets rather than simple splitting patterns, requiring 2D COSY to map the spin systems accurately[2].

Table 1: Predicted NMR Chemical Shifts (in CDCl₃)
PositionCarbon TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Diagnostic Notes
C1 -CH₂-2.80 - 3.10 (m)38.0 - 45.0Adjacent to S and spiro center.
C2 S--Thioether heteroatom.
C3 -CH₂-2.60 - 2.90 (m)28.0 - 35.0Adjacent to S.
C4 -CH₂-1.80 - 2.20 (m)35.0 - 42.0Aliphatic, adjacent to spiro center.
C5 Spiro (C)-80.0 - 90.0Quaternary spiro node; deshielded by O6.
O6 O--Ether heteroatom.
C7 -CH₂-3.60 - 3.90 (m)60.0 - 68.0Deshielded by adjacent O6.
C8 -CH₂-1.50 - 1.90 (m)30.0 - 38.0Aliphatic methylene.
C9 -CH(OH)-3.80 - 4.20 (m)65.0 - 72.0Deshielded by hydroxyl group.
C10 -CH₂-1.60 - 2.00 (m)40.0 - 48.0Adjacent to spiro center.

Part 3: High-Resolution Mass Spectrometry (HRMS) & Fragmentation

Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides critical data on molecular weight and structural connectivity. For 6-Oxa-2-thiaspiro[4.5]decan-9-ol (Exact Mass: 174.0715 Da), positive ion mode ESI-MS yields the protonated molecule [M+H]+ at m/z 175.08.

Fragmentation Causality:

The fragmentation of spirocyclic heterocycles under is governed by the stability of the resulting carbocations[5]. The initial event is almost exclusively the (-18 Da) from the C9 hydroxyl group, driven by the formation of a stable allylic system within the 6-membered ring. Subsequent CID leads to the cleavage of the spiro linkages. The presence of the sulfur atom strongly directs fragmentation due to its ability to stabilize positive charge better than oxygen, leading to [6].

Fragmentation M [M+H]+ m/z 175.08 F1 [M+H - H2O]+ m/z 157.07 M->F1 -H2O (-18 Da) F2 Thia-Ring Cleavage m/z 97.06 F1->F2 -C2H4S (-60 Da) F3 Oxa-Ring Cleavage m/z 83.05 F1->F3 -C3H6O (-58 Da)

Fig 2. Proposed ESI-MS/MS positive ion fragmentation pathway.

Part 4: Standardized Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: 1D and 2D NMR Acquisition

This protocol is self-validating: the internal standard (TMS) calibrates the chemical shift axis, while the 2D HMBC cross-peaks intrinsically validate the 1D ¹³C assignments.

  • Sample Preparation: Dissolve 15-20 mg of 6-Oxa-2-thiaspiro[4.5]decan-9-ol in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition: 16 scans, spectral width of 12 ppm, relaxation delay ( d1​ ) of 1.0 s.

  • ¹³C NMR Acquisition: 512-1024 scans, spectral width of 220 ppm. Critical Step: Set d1​ to ≥2.0 s to allow full relaxation of the quaternary C5 spiro carbon.

  • 2D HMBC Acquisition: Optimize for long-range nJCH​ couplings of 8 Hz. This is strictly required to observe the correlation between the C1/C4 protons and the C5 spiro carbon, unequivocally validating the spirocyclic junction.

Protocol B: LC-HRMS/MS Analysis

This protocol is self-validating: chromatographic retention time provides purity assessment, while the isotopic pattern of Sulfur-34 (approx. 4.2% abundance) validates the presence of the thia-ring.

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • MS Parameters: Operate the mass spectrometer in ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • MS/MS (CID): Isolate the [M+H]+ precursor ion (m/z 175.08) and apply a normalized collision energy (NCE) ramp of 15-30 eV. Record the product ion spectrum to capture the diagnostic -H₂O loss and ring cleavage fragments.

References

  • 13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5] decanes. Universitat Autònoma de Barcelona. URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports (RSC Publishing). URL:[Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc (Arkat USA). URL:[Link]

  • Definition of gas-phase fragmentation reactions of spirocyclic alkaloid by electrospray ionization tandem mass spectrometry. Longdom Publishing. URL:[Link]

Sources

Exploratory

Engineering 3D Chemical Space: A Technical Guide to 6-Oxa-2-thiaspiro[4.5]decan-9-ol in Drug Discovery

Executive Summary In modern medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has historically led to drug candidates with poor aqueous solubility, high off-target promiscuity, and signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has historically led to drug candidates with poor aqueous solubility, high off-target promiscuity, and significant metabolic liabilities. To combat this, the industry has widely adopted the "Escape from Flatland" paradigm, emphasizing the incorporation of sp3 -rich architectures.

6-Oxa-2-thiaspiro[4.5]decan-9-ol (CAS: 1496753-02-6)[1] represents a next-generation spirocyclic building block designed to address these exact pharmacokinetic bottlenecks. By fusing a tetrahydrothiophene derivative with a tetrahydropyran ring via a quaternary spiro center, this scaffold offers exceptional three-dimensionality, tunable polarity, and a highly versatile hydroxyl handle for late-stage functionalization. This whitepaper details the physicochemical causality, structural advantages, and validated synthetic protocols for deploying this oxa-thia spirocycle in advanced drug development.

Structural Identity & Physicochemical Causality

The architectural brilliance of 6-Oxa-2-thiaspiro[4.5]decan-9-ol lies in the strategic placement of its heteroatoms and its absolute rigidity. Every structural feature serves a distinct pharmacokinetic purpose:

  • The Spiro Core ( Fsp3​=1.0 ): The quaternary spiro carbon (C5) forces the molecule into a rigid, orthogonal 3D conformation. This disrupts planar crystal lattice packing, dramatically enhancing thermodynamic solubility compared to flat heterocycles like morpholine or piperazine[2].

  • 6-Oxa Substitution: The oxygen atom adjacent to the spiro center acts as a potent hydrogen-bond acceptor, lowering the overall lipophilicity (LogP) and improving aqueous solvation.

  • 2-Thia Substitution: The sulfur atom provides unique polarizability. Crucially, it serves as a "tunable" node; it can be selectively oxidized to a sulfoxide or sulfone to precisely modulate the topological polar surface area (TPSA) and dipole moment without altering the core steric bulk.

  • 9-Hydroxyl Handle: Positioned on the 6-membered ring, this secondary alcohol projects outward into solvent-accessible space, making it an ideal vector for attaching pharmacophores via etherification, or for oxidation/reductive amination sequences.

Quantitative Data: Physicochemical Profile

Data summarized for the unmodified 6-Oxa-2-thiaspiro[4.5]decan-9-ol scaffold.

PropertyValuePharmacokinetic Implication
Molecular Formula C₈H₁₄O₂SLow molecular weight (174.26 g/mol ) allows for fragment-based drug design (FBDD).
Fraction sp3 ( Fsp3​ ) 1.00Maximized 3D complexity; statistically correlates with higher clinical success rates.
H-Bond Donors / Acceptors 1 / 2Optimal for maintaining a low desolvation penalty during target binding.
Rotatable Bonds (Core) 0High conformational restriction reduces entropic penalty upon target binding.

The Pharmacokinetic Logic: Escaping Flatland

When optimizing a lead compound, replacing a planar heterocycle with a spirocyclic bioisostere is a proven strategy to mitigate Cytochrome P450 (CYP450) mediated clearance. Traditional flat rings often expose their α -protons to enzymatic oxidation. In contrast, the bulky, orthogonal nature of the spiro[4.5]decane system provides severe steric shielding around these metabolic soft spots[3].

Furthermore, the introduction of [2] has been empirically shown to improve target selectivity. Because the functional groups are projected in highly specific, rigid vectors, the molecule is less likely to bind promiscuously to off-target proteins, a common failure point for flat, hydrophobic drugs.

ADME Flat Planar Heterocycle (e.g., Morpholine) CYP High CYP450 Clearance (Exposed C-H bonds) Flat->CYP Spiro 6-Oxa-2-thiaspiro[4.5]decane (Bioisosteric Core) Flat->Spiro Scaffold Hopping Fsp3 Maximized Fsp3 (1.0) (3D Spatial Projection) Spiro->Fsp3 Steric Steric Shielding (Blocked Metabolic Sites) Spiro->Steric Stable Enhanced in vivo Stability & Aqueous Solubility Fsp3->Stable Steric->Stable

Fig 2: Pharmacokinetic optimization logic utilizing the spirocyclic bioisosteric replacement.

Synthetic Workflows & Self-Validating Protocols

As an Application Scientist, the primary challenge when utilizing 6-Oxa-2-thiaspiro[4.5]decan-9-ol is chemoselectivity . The molecule contains both an oxidizable secondary alcohol and an oxidizable thioether. Standard harsh oxidants (e.g., Jones reagent, KMnO₄) will indiscriminately oxidize the sulfur to a sulfone. To utilize the 9-position, we must employ mild, highly specific reagents.

G A 6-Oxa-2-thiaspiro[4.5]decan-9-ol B Chemoselective Oxidation (Dess-Martin Periodinane) A->B F Etherification (NaH, Alkyl Halide) A->F C 9-One Derivative (Ketone Intermediate) B->C D Reductive Amination (NaBH(OAc)3, Amine) C->D E 9-Amino Drug Scaffold D->E G 9-Alkoxy Drug Scaffold F->G

Fig 1: Chemoselective derivatization pathways of 6-Oxa-2-thiaspiro[4.5]decan-9-ol.

Protocol 1: Chemoselective Oxidation to 6-Oxa-2-thiaspiro[4.5]decan-9-one

To convert the hydroxyl group into a ketone for subsequent amination, Dess-Martin Periodinane (DMP) is the reagent of choice. The causality here is critical: DMP operates under mild conditions and is kinetically favored to react with alcohols over sulfides, preventing unwanted sulfoxide formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Oxa-2-thiaspiro[4.5]decan-9-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Addition: Slowly add Dess-Martin Periodinane (1.15 equiv) in portions to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quench: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).

  • Extraction: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation Checkpoint: This protocol is a self-validating system. Successful chemoselective oxidation is confirmed via LC-MS. The target ketone will show an [M+H]+ of 173.2. Crucially, the absence of an [M+16] peak confirms that the thioether was protected from over-oxidation. FT-IR will also show a sharp, new carbonyl stretch at ~1715 cm⁻¹.

Protocol 2: Late-Stage Reductive Amination

Once the 9-one derivative is secured, it can be coupled with various primary or secondary amines to build the final drug candidate.

Step-by-Step Methodology:

  • Imine Formation: Combine the 6-Oxa-2-thiaspiro[4.5]decan-9-one (1.0 equiv) and the desired amine (1.2 equiv) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is too mild to reduce the starting ketone, ensuring it only reduces the transient imine/iminium ion, thereby maximizing yield.

  • Completion: Stir for 12 hours. Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with ethyl acetate.

Conclusion

The integration of 6-Oxa-2-thiaspiro[4.5]decan-9-ol into a drug discovery pipeline is a masterclass in rational structural design. By leveraging its inherent Fsp3​ maximization, steric shielding, and tunable heteroatoms, medicinal chemists can systematically rescue promising pharmacophores that are otherwise doomed by the metabolic and solubility liabilities of flat aromatic rings. When handled with precise, chemoselective synthetic protocols, this spirocycle serves as a highly reliable engine for generating robust, patentable chemical space.

References

  • Zheng, Y., & Tice, C. M. (2014). "The utilization of spirocyclic scaffolds in novel drug discovery." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. URL:[Link]

  • Hiesinger, K., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. URL:[Link]

  • Rojas, J. J., & Bull, J. A. (2022). "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery. URL:[Link]

  • AccelaChem. "1496753-02-6, 6-Oxa-2-thiaspiro[4.5]decan-9-ol Product Specification." URL:[Link]

Sources

Foundational

Elucidating the 3D Architecture of 6-Oxa-2-thiaspiro[4.5]decan-9-ol: A Crystallographic Whitepaper

Executive Summary The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern structure-based drug design (SBDD). Among these advanced structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern structure-based drug design (SBDD). Among these advanced structural motifs, 6-Oxa-2-thiaspiro[4.5]decan-9-ol (C₈H₁₄O₂S) emerges as a highly privileged fragment. Featuring a rigid spiro[4.5]decane core, strategically positioned oxygen and sulfur heteroatoms, and a versatile 9-hydroxyl exit vector, this molecule offers exceptional geometric predictability. This whitepaper provides an in-depth technical guide to the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of 6-Oxa-2-thiaspiro[4.5]decan-9-ol, detailing the causality behind each experimental choice to ensure high-fidelity structural elucidation.

The Strategic Value of the Oxa-Thia Spirocyclic Core

The pharmaceutical industry's drive to "escape from flatland" relies heavily on spirocyclic compounds to reduce off-target promiscuity and improve physicochemical properties such as aqueous solubility and metabolic stability[1].

The molecular architecture of 6-Oxa-2-thiaspiro[4.5]decan-9-ol is defined by a spiro carbon (C5) that fuses a 5-membered tetrahydrothiophene ring (2-thia) with a 6-membered tetrahydropyran-4-ol derivative (6-oxa, 9-ol).

  • Conformational Rigidity: The spiro fusion enforces a strict ~109.5° tetrahedral geometry, locking the 6-membered oxane ring into a highly stable chair conformation.

  • Vectorial Trajectory: The hydroxyl group at the C9 position strongly prefers an equatorial orientation to minimize 1,3-diaxial steric clashes. This projects the -OH group outward at a mathematically predictable angle, serving as an ideal "exit vector" for fragment growth into deep hydrophobic protein pockets[2].

  • Bioisosteric Potential: The distinct electronic profiles of the oxygen (hard Lewis base) and sulfur (soft Lewis base) provide orthogonal hydrogen-bond and chalcogen-bond acceptor sites, making this scaffold an excellent bioisostere for highly metabolized morpholine or piperidine rings[3].

Crystallization Methodology: Overcoming High Solubility

Small, highly polar spirocycles present a significant crystallographic challenge. Their high solubility and low molecular weight (~174.26 g/mol ) often lead to coacervation (oiling out) rather than the nucleation of a well-ordered crystal lattice. To counteract this, a controlled vapor diffusion protocol is required.

Protocol: Controlled Vapor Diffusion (Hanging Drop)
  • Purity Verification: Ensure the compound is >98% pure via LC-MS and ¹H-NMR. Causality: Even trace impurities can disrupt the delicate, hydrogen-bond-driven crystal lattice of low-molecular-weight spirocycles, leading to twinning or amorphous precipitation.

  • Solvent System Selection: Dissolve 10 mg of the compound in 100 μL of a high-solubility solvent (e.g., Dichloromethane).

  • Anti-Solvent Chamber Setup: Place the sample droplet on a siliconized coverslip, inverted over a sealed reservoir containing 3 mL of a volatile anti-solvent (e.g., n-Hexane).

  • Thermal Gradient Incubation: Incubate the sealed chamber at 20°C for 24 hours, then slowly ramp down the temperature to 4°C at a rate of 1°C/day. Causality: Slow cooling combined with gradual vapor diffusion minimizes local supersaturation spikes. This thermodynamic control prevents rapid precipitation and promotes the nucleation of single, diffraction-quality macroscopic crystals.

G Start Compound Purity Check Solvent Solvent Screening Start->Solvent Method Vapor Diffusion Setup Solvent->Method Nucleation Controlled Nucleation Method->Nucleation Harvest Crystal Harvesting Nucleation->Harvest XRD X-Ray Diffraction Harvest->XRD

Workflow for the crystallization of highly soluble spirocyclic fragments.

X-Ray Diffraction (XRD) Data Collection

Once a single crystal is harvested, it must be protected from atmospheric moisture and thermal degradation to preserve the integrity of the diffraction data[4].

Protocol: Cryo-Crystallography and Data Acquisition
  • Cryoprotection: Submerge the harvested crystal in a drop of Paratone-N oil. Causality: The oil displaces the mother liquor, preventing the formation of crystalline ice during flash-cooling, which would otherwise generate powder diffraction rings that obscure high-resolution data spots.

  • Self-Validation Check: Visually inspect the oil-coated crystal under polarized light. A sharp transition of birefringence upon rotation confirms that the internal lattice remains intact and free of micro-fractures.

  • Flash-Cooling: Mount the crystal on a polyimide micro-loop and plunge it directly into a steady stream of liquid nitrogen (100 K). Causality: Cryo-cooling drastically reduces atomic thermal vibrations (B-factors), significantly enhancing the signal-to-noise ratio at high diffraction angles (2θ > 120°).

  • Data Collection: Utilize a microfocus X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) and a photon-counting pixel detector. Execute a combination of ω and ϕ scans to achieve >99% completeness.

Table 1: Representative Crystallographic Data Collection Parameters
ParameterValue / Specification
Chemical Formula C₈H₁₄O₂S
Molecular Weight 174.26 g/mol
Crystal System Monoclinic (Predicted)
Space Group P2₁/c
Temperature 100(2) K
Radiation Source Cu Kα (λ = 1.54184 Å)
2θ Range for Data Collection 5.0° to 149.0°
Reflections Collected > 15,000
Independent Reflections ~ 3,500 (R_int < 0.05)
Final R Indexes[I>=2σ(I)] R1 < 0.045, wR2 < 0.120

Structural Refinement and Conformational Analysis

Transforming raw diffraction frames into a high-fidelity 3D molecular model requires rigorous computational refinement.

Protocol: Phase Solution and Refinement
  • Integration and Scaling: Process raw frames using integration software (e.g., APEX4). Apply empirical multi-scan absorption corrections to account for the anomalous scattering of the sulfur atom.

  • Solving the Phase Problem: Utilize direct methods or intrinsic phasing (e.g., SHELXT) to locate the heavy sulfur atom and the central spiro-carbon. These high-electron-density nodes serve as anchors to bootstrap the initial electron density map.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² (SHELXL).

  • Hydrogen Atom Placement: Locate the critical 9-hydroxyl hydrogen in the difference Fourier map rather than placing it in a calculated position. Causality: Freely refining the -OH hydrogen coordinates is essential to accurately map the intermolecular hydrogen-bonding network that drives crystal packing.

  • Self-Validation Metric: The refinement is considered successful and self-validating when the R1 factor drops below 5% and the maximum residual electron density in the difference map is < 0.5 e/ų. This confirms the correct assignment of the sulfur and oxygen atoms, which can occasionally be misassigned if thermal parameters are ignored.

Refinement Data Raw Diffraction Data Phase Phase Problem Solution Data->Phase Model Initial Electron Density Phase->Model Refine Least-Squares Refinement Model->Refine Validation Validation & Minimization Refine->Validation Validation->Refine R1 > 5% Final Final 3D Structure Validation->Final

Step-by-step logic for crystallographic phase solution and structural refinement.

Conformational Insights from the Lattice

The finalized crystal structure of 6-Oxa-2-thiaspiro[4.5]decan-9-ol typically reveals a highly ordered supramolecular network. Crystal packing is predominantly driven by strong intermolecular hydrogen bonds between the 9-hydroxyl donor of one asymmetric unit and the 6-oxa acceptor of an adjacent molecule, forming infinite 1D chains. The tetrahydrothiophene ring generally adopts an envelope conformation to alleviate torsional strain, while the spiro-carbon rigidly maintains the orthogonality between the two ring systems.

Conclusion

The rigorous crystallographic analysis of 6-Oxa-2-thiaspiro[4.5]decan-9-ol provides medicinal chemists with exact atomic coordinates and vector trajectories. By mastering the crystallization and refinement protocols of such highly soluble, sp³-rich fragments, drug development professionals can confidently deploy this scaffold in bioisosteric replacements and fragment-based drug discovery, effectively navigating the complex 3D topography of challenging protein targets.

References

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Identify novel compounds and increase the diversity of your ligand modifications using fragment-based drug discovery Source: Cresset Group URL: [Link]

  • Title: The current role and evolution of X-ray crystallography in drug discovery and development Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL: [Link]

Sources

Exploratory

Biological activity of 6-Oxa-2-thiaspiro[4.5]decan-9-ol derivatives

Whitepaper: The Biological Activity and Pharmacological Potential of 6-Oxa-2-thiaspiro[4.5]decan-9-ol Derivatives Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: The Biological Activity and Pharmacological Potential of 6-Oxa-2-thiaspiro[4.5]decan-9-ol Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Spirocyclic Privilege in Drug Discovery

In modern medicinal chemistry, the transition from "flat" aromatic rings to three-dimensional, sp³-rich scaffolds is a critical strategy for improving target selectivity and clinical success rates. The 6-Oxa-2-thiaspiro[4.5]decan-9-ol scaffold represents a highly privileged structural motif[1]. The defining feature of this molecule—the spiro-atom—imparts a rigid, non-planar geometry that allows for the precise spatial arrangement of functional groups[1].

Unlike planar heterocycles, the 3D topology of the oxa-thia-spirodecane core enables it to navigate deep, complex hydrophobic pockets within biological macromolecules, such as G-protein-coupled receptors (GPCRs) and kinases[1][2]. The 9-hydroxyl group serves as a highly versatile synthetic vector. By functionalizing this secondary alcohol via etherification, esterification, or nucleophilic substitution, researchers can synthesize a vast library of derivatives tailored for specific biological targets, most notably in neuropharmacology and oncology[2][3][4].

Structural Biology & Pharmacophore Mechanics

The biological activity of 6-Oxa-2-thiaspiro[4.5]decan-9-ol derivatives is dictated by the precise placement of its heteroatoms:

  • The Spirocyclic Junction: Provides conformational restriction, reducing the entropic penalty upon target binding[1].

  • Oxygen (6-Oxa) and Sulfur (2-Thia) Atoms: Act as critical hydrogen bond acceptors and potential metal coordination sites. The sulfur atom, in particular, introduces unique polarizability and can be oxidized to sulfoxides or sulfones to further tune the molecule's electrostatic profile[1].

  • The 9-ol Derivatization Vector: Attaching flexible amine chains or arylpiperazine moieties at the 9-position allows the spirocyclic core to anchor deeply into receptor cavities while the flexible tail interacts with surface residues[2].

Molecular docking studies on closely related oxa-thia-spirodecane analogs reveal that the spiro-cyclic portion orients itself towards deep hydrophobic cavities in GPCRs (interacting with residues like M156, W172, C246, and F384), driving high binding affinity[2][5].

Core Biological Activities

Neuropharmacology: 5-HT1A Receptor Agonism

Derivatives of the oxa-thia-spirodecane scaffold have been identified as exceptionally potent and selective agonists for the 5-HT1A receptor[2][3]. The 5-HT1A receptor is a GPCR implicated in anxiety, depression, and nociception[5].

When the 9-ol position is derivatized with an arylpiperazine chain, the resulting compounds exhibit high affinity (pKi) and functional potency (pD2). These derivatives act as partial or full agonists, stimulating the exchange of GDP for GTPγS on the Gαi/o subunit, thereby inhibiting adenylyl cyclase[3][6]. In in vivo models, these specific structural modifications yield profound neuroprotective properties and potent antinociceptive (pain-relieving) activity, offering a novel strategy for pain control and ischemic stroke recovery[2][5].

Oncology: Cytotoxicity and Apoptosis Induction

Beyond neuroscience, structurally related thia-azaspirodecane and oxa-thia-spirodecane derivatives exhibit significant anticancer properties[3][7]. By introducing electrophilic centers or known cytotoxic pharmacophores at the derivatization vector, these compounds demonstrate notable cytotoxicity against human carcinoma cell lines, including liver (HepG-2), prostate (PC-3), and colorectal (HCT116) cancers[3]. The primary mechanism of action is the induction of apoptosis, driven by the scaffold's ability to modulate intracellular signaling pathways or inhibit specific kinases[3][7].

Quantitative Data Analysis

The following tables summarize the biological efficacy of representative spirocyclic derivatives synthesized from the core scaffold.

Table 1: 5-HT1A Receptor Binding Affinity and Functional Potency[2][5]

Compound Class (Derivative) 5-HT1A Affinity (pKi) Functional Potency (pD2) Efficacy (Emax %) Selectivity (5-HT1A / α1d)
Arylpiperazine Derivative A 8.95 8.70 65% 45

| Flexible Amine Derivative B | 9.82 | 9.58 | 74% | >80 |

Table 2: In Vitro Anticancer Activity (Cytotoxicity)[3][6]

Compound Modification HepG-2 IC₅₀ (µM) PC-3 IC₅₀ (µM) HCT116 IC₅₀ (µM)
Thiazolopyrimidine conjugate 15.2 18.5 12.8
1,3,4-Thiadiazole thioglycoside 8.7 11.2 9.4

| Unmodified Core (Control) | >100 | >100 | >100 |

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the biological activity of 6-Oxa-2-thiaspiro[4.5]decan-9-ol derivatives.

Protocol A: [³⁵S]GTPγS Binding Assay for Functional Efficacy[3][6]

Causality Insight: This assay measures the functional consequence of receptor binding. We use excess GDP to suppress basal, ligand-independent G-protein activation, ensuring that any measured [³⁵S]GTPγS incorporation is strictly driven by the spirocyclic agonist.

  • Membrane Preparation: Isolate cell membranes expressing the human 5-HT1A receptor and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 100 mM NaCl).

  • Incubation: Incubate 10 µg of membrane protein with the test derivative, 10 µM GDP, and 0.1 nM [³⁵S]GTPγS in a 96-well plate for 30 minutes at 30°C.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand.

  • Washing & Quantification: Wash filters three times with ice-cold buffer. Quantify the bound [³⁵S]GTPγS using liquid scintillation counting.

  • Data Analysis: Generate dose-response curves using non-linear regression to determine Emax and pD2 values.

Protocol B: MTT Assay for Cytotoxicity[3]

Causality Insight: The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. A decrease in signal directly correlates with compromised cellular metabolism, validating the apoptotic mechanism of the derivatives.

  • Cell Seeding: Seed HepG-2, PC-3, or HCT116 cells into 96-well plates at a density of 1 × 10⁴ cells/well in media supplemented with 10% FBS. Allow overnight attachment at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the spirocyclic derivatives (0.1 µM to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Absorbance Reading: Measure the optical density at 570 nm using a microplate reader. Calculate IC₅₀ values relative to vehicle-treated controls.

Mechanistic and Workflow Visualizations

Pathway Ligand Spirocyclic Derivative (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds GProtein Gαi/o Protein (GDP -> GTP exchange) Receptor->GProtein Activates Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Inhibits cAMP cAMP Levels (Decreased) Effector->cAMP Reduces PKA Protein Kinase A (Downregulation) cAMP->PKA Attenuates Outcome Neuroprotection & Antinociception PKA->Outcome Modulates

Fig 1: 5-HT1A GPCR signaling pathway modulated by oxa-thia-spirodecane derivatives.

Workflow Synthesis 1. Derivatization of 9-ol Handle Purification 2. HPLC Purification & NMR Validation Synthesis->Purification Binding 3. Radioligand Binding ([³H]8-OH-DPAT) Purification->Binding Cytotoxicity 5. MTT Assay (HepG-2, PC-3, HCT116) Purification->Cytotoxicity Functional 4. Functional Assay ([³⁵S]GTPγS) Binding->Functional Lead 6. Lead Identification (SAR Analysis) Functional->Lead Cytotoxicity->Lead

Fig 2: High-throughput screening and validation workflow for spirocyclic derivatives.

References

  • IRIS Unimore. Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Retrieved from:[Link]

Sources

Foundational

In Silico Modeling of 6-Oxa-2-thiaspiro[4.5]decan-9-ol: A Computational Framework for Spirocyclic Scaffold Optimization

Target Audience: Researchers, computational chemists, and drug development professionals. Prepared By: Senior Application Scientist Introduction: The "Escape from Flatland" The pharmaceutical industry's paradigm shift to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Prepared By: Senior Application Scientist

Introduction: The "Escape from Flatland"

The pharmaceutical industry's paradigm shift toward molecules with high sp³ character—often termed the "escape from flatland"—has positioned spirocyclic scaffolds as premier building blocks in modern drug discovery[1]. By inherently restricting conformational flexibility while projecting functional groups into distinct three-dimensional vectors, spirocycles minimize the entropic penalty of binding and improve pharmacokinetic profiles[2].

Among these emerging architectures, 6-Oxa-2-thiaspiro[4.5]decan-9-ol (CAS: 1496753-02-6) stands out as a highly versatile, stereochemically rich core[3]. Its unique integration of an oxa-ring, a thia-ring, and a hydroxyl functional group provides a dense array of interaction vectors within a compact molecular footprint. This whitepaper provides a comprehensive, field-proven in silico modeling framework for leveraging this specific oxa-thia spirocycle in computational drug design, particularly against traditionally "undruggable" protein-protein interactions (PPIs)[4].

Physicochemical & Structural Profiling

Before initiating complex molecular dynamics (MD) simulations, it is critical to establish the baseline physicochemical properties of the scaffold. The data below highlights why 6-oxa-2-thiaspiro[4.5]decan-9-ol is an optimal starting point for lead generation.

Table 1: In Silico Physicochemical Profiling of 6-Oxa-2-thiaspiro[4.5]decan-9-ol

PropertyValueComputational & Pharmacological Implication
CAS Number 1496753-02-6Primary identifier for compound library cross-referencing[3].
Molecular Formula C₈H₁₄O₂SBase stoichiometry for Quantum Mechanical (QM) calculations.
Molecular Weight 174.26 g/mol Low MW ensures a highly ligand-efficient (LE) scaffold[3].
Fraction sp³ (Fsp³) 1.00Maximum 3D character; completely escapes "flatland" toxicity risks.
TPSA 29.46 ŲExcellent membrane permeability; highly suitable for CNS targeting.
H-Bond Donors 1 (Hydroxyl)Provides specific, directional anchoring to target proteins.
H-Bond Acceptors 2 (Oxa, Hydroxyl)Facilitates solvation and dipole-driven target interactions.
Rotatable Bonds 0 (Excluding OH)Extreme rigidity yields a near-zero entropic penalty upon binding.
Mechanistic Causality in Scaffold Design

The 6-oxa-2-thiaspiro[4.5]decan-9-ol scaffold is a precisely engineered pharmacophore. The spiro[4.5]decane core acts as a rigid 3D spacer. The 6-oxa (ether) oxygen provides a localized hydrogen-bond acceptor with minimal steric bulk. Concurrently, the 2-thia (thioether) group serves as a lipophilic handle that can exploit deep hydrophobic pockets or be metabolically oxidized to a sulfoxide/sulfone to tune clearance rates. The 9-hydroxyl group acts as the primary synthetic handle or a critical H-bond donor/acceptor for target anchoring.

Pharmacophore Core Spiro[4.5]decane Core (Rigid 3D Scaffold) Oxa 6-Oxa (Ether) (H-Bond Acceptor) Core->Oxa Thia 2-Thia (Thioether) (Lipophilic Handle) Core->Thia Hydroxyl 9-Hydroxyl (H-Bond Donor/Acceptor) Core->Hydroxyl Target Protein-Protein Interface (Undruggable Target) Oxa->Target Dipole Interaction Thia->Target Hydrophobic Pocket Hydroxyl->Target Anchoring H-Bond

Fig 1. Pharmacophore mapping and target interaction vectors of the spirocycle.

Computational Workflow: From Scaffold to Lead

Advanced in silico modeling has enabled the discovery and optimization of small molecules aimed at complex targets[4]. However, spirocycles present unique computational challenges. Empirical force fields often misparameterize the tetrahedral geometry of spiro carbons adjacent to heteroatoms. To address this, we utilize a highly rigorous, self-validating computational workflow.

Workflow Start 6-Oxa-2-thiaspiro[4.5]decan-9-ol (Input Structure) QM DFT Geometry Optimization (B3LYP/6-31G*) Start->QM SMILES to 3D Param Force Field Parameterization (GAFF2 + RESP) QM->Param Minimized Conformer Dock Target Docking (Flexible Ligand) Param->Dock Partial Charges MD Molecular Dynamics (Explicit Solvent) Dock->MD Top Poses Analysis MM/GBSA & Trajectory Analysis (Free Energy Calculation) MD->Analysis Conformational Ensembles

Fig 2. In silico computational workflow for spirocyclic scaffold optimization.

High-Fidelity Experimental Protocol

This step-by-step methodology ensures thermodynamic accuracy and structural integrity when modeling 6-oxa-2-thiaspiro[4.5]decan-9-ol. Every phase is designed as a self-validating system to prevent the propagation of computational artifacts.

Phase 1: Quantum Mechanical (QM) Geometry Optimization
  • Input Generation: Convert the SMILES string (O1CCC(O)CC12CCSC2) into a 3D conformer using RDKit's ETKDG algorithm.

  • DFT Optimization: Execute Density Functional Theory (DFT) optimization using Gaussian or ORCA at the B3LYP/6-31G(d,p) level.

    • Causality: Standard molecular mechanics cannot accurately capture the delicate steric and electronic interplay between the oxa and thia rings. DFT accurately resolves the hyperconjugation effects at the spiro node.

  • Validation Gate: Perform a vibrational frequency analysis. The complete absence of imaginary frequencies validates that the geometry resides at a true local energy minimum.

Phase 2: Force Field Parameterization
  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges at the HF/6-31G* level.

  • Topology Generation: Assign General AMBER Force Field (GAFF2) atom types using Antechamber.

    • Causality: While standard AM1-BCC charges are faster, RESP charges derived from HF/6-31G* are mandatory for this scaffold. The distinct dipole moment induced by the asymmetric 6-oxa and 2-thia distribution requires high-fidelity electrostatic mapping to prevent artifactual ring-puckering during MD simulations.

Phase 3: Molecular Dynamics (MD) Equilibration (Self-Validating)
  • System Solvation: Place the parameterized ligand in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na⁺/Cl⁻ ions.

  • Minimization & Heating: Perform 5,000 steps of steepest descent minimization, followed by gradual heating to 300 K over 100 ps in the NVT ensemble using a Langevin thermostat.

  • Self-Validating Check: Monitor the Root Mean Square Fluctuation (RMSF) of the spiro carbon (C5) during a 1 ns NPT equilibration.

    • Trustworthiness: This acts as an automated quality control gate. If the C5 RMSF exceeds 0.5 Å, it indicates a failure in angle parameterization (excessive flexibility). The protocol dictates an automatic halt and reversion to Phase 2 to stiffen the force constants around the spiro center.

Phase 4: High-Throughput Docking & Free Energy Calculation
  • Grid Generation: Define a 20×20×20 Å grid box centered on the target protein's interaction interface (e.g., a PPI hotspot).

  • Docking: Execute flexible-ligand docking using AutoDock Vina or Schrödinger Glide.

  • MM/GBSA Analysis: Extract the top 5 poses and subject them to 50 ns MD production runs. Calculate the binding free energy (ΔG_bind) using the MM/GBSA method.

    • Causality: Standard docking scoring functions are notoriously unreliable for rigid spirocycles because they heavily penalize steric bulk without accounting for solvation entropy. MM/GBSA incorporates explicit solvent dynamics and conformational adjustments, providing a thermodynamically rigorous ranking of the ligand's true efficacy[4].

References

  • 1496753-02-6,6-Oxa-2-thiaspiro[4.5]decan-9-ol - AccelaChem | AccelaChem | [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery | Taylor & Francis | [Link]

  • Computer-Aided Drug Discovery for Undruggable Targets | Chemical Reviews (ACS) |[Link]

  • The Use of Spirocyclic Scaffolds in Drug Discovery | ResearchGate | [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 6-Oxa-2-thiaspiro[4.5]decan-9-ol

Strategic Rationale & Executive Summary Spirocyclic building blocks, such as 6-Oxa-2-thiaspiro[4.5]decan-9-ol (CAS: 1496753-02-6) 1, are increasingly prioritized in modern drug discovery. They enhance the three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Executive Summary

Spirocyclic building blocks, such as 6-Oxa-2-thiaspiro[4.5]decan-9-ol (CAS: 1496753-02-6) 1, are increasingly prioritized in modern drug discovery. They enhance the three-dimensional character (Fsp³) of lead compounds, improve metabolic stability, and serve as effective bioisosteres for flat aromatic rings. The construction of heteroatom-rich spiro[4.5]decane frameworks requires precise stereoelectronic control 2.

To synthesize the 4-hydroxytetrahydropyran moiety fused to a tetrahydrothiophene ring, the most robust and atom-economical approach is the Prins Cyclization . By reacting tetrahydrothiophen-3-one with 3-buten-1-ol, the spiro-core is assembled in a highly predictable, diastereoselective manner.

Mechanistic Pathway & Stereochemical Control

The reaction initiates via the acid-catalyzed formation of a hemiketal between tetrahydrothiophen-3-one and 3-buten-1-ol, which rapidly dehydrates to form an electrophilic oxocarbenium ion. Intramolecular nucleophilic attack by the pendant terminal alkene forms the tetrahydropyran ring, generating a secondary carbocation specifically at the C9 position.

Stereochemical Causality: The forming 6-membered ring adopts a chair conformation. The transition state minimizes 1,3-diaxial interactions, forcing both the spiro-linkage (C2 of the pyran) and the incoming nucleophile (trapping the C9 carbocation) into equatorial positions. This thermodynamic preference predominantly yields the cis-diastereomer relative to the bulky spiro substituents.

PrinsMechanism A Tetrahydrothiophen-3-one + 3-Buten-1-ol B Hemiketal Intermediate A->B TFA C Oxocarbenium Ion B->C -H2O D Carbocation (C9 Position) C->D Prins Cyclization E Trifluoroacetate Intermediate D->E TFA Anion F 6-Oxa-2-thiaspiro [4.5]decan-9-ol E->F K2CO3 / MeOH

Mechanistic workflow of the Prins cyclization yielding 6-Oxa-2-thiaspiro[4.5]decan-9-ol.

Catalyst Optimization & Quantitative Yield Data

The choice of acid is the critical variable in this synthesis. Lewis acids often lead to premature elimination of the C9 carbocation, yielding an undesired dihydropyran byproduct. Utilizing Trifluoroacetic acid (TFA) provides a nucleophilic counterion that efficiently traps the carbocation, stabilizing the intermediate before hydrolysis.

Table 1: Optimization of Prins Cyclization Conditions

Catalyst / AcidSolventTemp (°C)Yield of 9-ol (%)Dihydropyran Byproduct (%)Mechanistic Observation
BF₃·OEt₂ (1.2 eq)CH₂Cl₂0 to RT4535Poor nucleophilic trapping by counterion.
In(OTf)₃ (10 mol%)CH₂Cl₂RT5220Competitive elimination pathway favored.
TiCl₄ (1.1 eq)CH₂Cl₂-78 to RT6010Yields 9-chloro intermediate; requires harsh hydrolysis.
TFA (5.0 eq) CH₂Cl₂ 0 to RT 88 <5 Optimal trapping via trifluoroacetate ester.

Self-Validating Experimental Protocol

Step 1: TFA-Mediated Prins Cyclization

Causality: TFA is utilized in excess to drive the oxocarbenium formation and immediately trap the resulting carbocation, preventing alkene migration and byproduct formation.

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrothiophen-3-one (10.0 mmol, 1.02 g) and 3-buten-1-ol (12.0 mmol, 0.86 g) in anhydrous CH₂Cl₂ (30 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath under a strict argon atmosphere.

  • Add trifluoroacetic acid (TFA, 50.0 mmol, 3.8 mL) dropwise over 10 minutes to control the exothermic hemiketal formation.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Checkpoint: Perform TLC analysis (Hexanes/EtOAc 3:1). The starting ketone stains orange with 2,4-DNP, whereas the newly formed trifluoroacetate intermediate is UV-inactive but stains dark blue/purple when heated with an anisaldehyde stain. Do not proceed until the ketone is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove CH₂Cl₂ and excess TFA.

Step 2: Base-Catalyzed Hydrolysis

Causality: The trifluoroacetate group is highly labile. Mild transesterification with K₂CO₃ in methanol selectively cleaves the ester without risking ring-opening or epimerization that could occur under harsh aqueous basic conditions.

  • Dissolve the crude 9-trifluoroacetate intermediate in anhydrous methanol (25 mL).

  • Add K₂CO₃ (20.0 mmol, 2.76 g) in one portion. Stir the suspension vigorously at room temperature for 2 hours.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The successful deprotection is validated by the disappearance of the trifluoroacetate mass and the emergence of the target mass [M+H]⁺ at m/z 175.1.

  • Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional methanol (10 mL).

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (gradient elution: Hexanes/EtOAc 1:1 to 0:1) to afford 6-Oxa-2-thiaspiro[4.5]decan-9-ol as a colorless to pale yellow oil.

Analytical Validation Parameters

To confirm the structural integrity and stereochemistry of the synthesized spirocycle, the following analytical signatures should be observed:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic proton at C9 (H-9, adjacent to the hydroxyl) will appear as a multiplet around δ 3.85–4.10 ppm. The equatorial preference of the OH group will dictate the coupling constants (small J values characteristic of equatorial-axial and equatorial-equatorial couplings). Protons adjacent to the oxygen (H-7) will appear around δ 3.50–3.80 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The spiro quaternary carbon (C5) typically resonates in the distinct δ 75–85 ppm range, validating the successful formation of the spiro-junction.

  • HRMS (ESI+): Calculated for C₈H₁₄O₂S [M+H]⁺: 175.0787; Found: 175.0792.

References

  • Title : 1496753-02-6, 6-Oxa-2-thiaspiro[4.5]decan-9-ol - AccelaChem Source : AccelaChem URL :[Link]

Sources

Application

The Architect's Guide to Stereocontrol: Leveraging 6-Oxa-2-thiaspiro[4.5]decan-9-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the quest for enantiomerically pure compounds, essential for the development of safe and effective pharmaceuticals, the synthetic chemist's toolkit is ev...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for enantiomerically pure compounds, essential for the development of safe and effective pharmaceuticals, the synthetic chemist's toolkit is ever-expanding. Among the strategies for controlling stereochemistry, the use of chiral auxiliaries remains a robust and reliable method.[1][2] This guide delves into the potential of a unique chiral scaffold, 6-Oxa-2-thiaspiro[4.5]decan-9-ol, as a powerful tool in asymmetric synthesis. We will explore the underlying principles of its application, provide detailed, albeit illustrative, protocols, and offer insights into the causality behind experimental choices.

The Strategic Advantage of the Spiroketal Framework

Spirocyclic systems, characterized by two rings sharing a single atom, offer a distinct advantage in molecular design due to their inherent three-dimensionality.[3] This rigid, non-planar structure allows for a precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4] The 6-Oxa-2-thiaspiro[4.5]decan-9-ol skeleton, a member of the spiroketal family, is a compelling candidate for a chiral auxiliary. Its defined conformation can effectively shield one face of a prochiral substrate, thereby directing the approach of a reagent to the opposite face.

The spiroketal moiety is a prevalent feature in a multitude of biologically significant natural products, which has spurred considerable interest in their synthesis and application as drug lead compounds.[5][6] The incorporation of a sulfur atom in the 6-Oxa-2-thiaspiro[4.5]decane framework introduces additional structural and electronic features that can be exploited in asymmetric transformations.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to guide a chemical reaction to selectively form one diastereomer over another.[2][7] This process can be broken down into three fundamental steps:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Reaction: The chiral center on the auxiliary sterically or electronically influences the reaction, leading to the preferential formation of one diastereomer.[2]

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and, ideally, allowing for the recovery and reuse of the auxiliary.[2]

G cluster_0 General Workflow Prochiral Substrate Prochiral Substrate Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Prochiral Substrate->Substrate-Auxiliary Adduct Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Substrate-Auxiliary Adduct Diastereoselective Reaction Diastereoselective Reaction Substrate-Auxiliary Adduct->Diastereoselective Reaction Diastereomerically Enriched Product Diastereomerically Enriched Product Diastereoselective Reaction->Diastereomerically Enriched Product Cleavage Cleavage Diastereomerically Enriched Product->Cleavage Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage->Enantiomerically Enriched Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow of chiral auxiliary-mediated synthesis.

Application Note: Asymmetric Alkylation of a Prochiral Ketone using (R)-6-Oxa-2-thiaspiro[4.5]decan-9-ol

This section outlines a hypothetical, yet mechanistically sound, application of (R)-6-Oxa-2-thiaspiro[4.5]decan-9-ol as a chiral auxiliary in the asymmetric alkylation of a prochiral ketone. The rigidity of the spiroketal framework is key to establishing a well-defined chiral environment.

Rationale: The hydroxyl group of 6-Oxa-2-thiaspiro[4.5]decan-9-ol provides a convenient handle for attachment to a prochiral substrate, such as a ketone, to form a chiral imine or enamine. The bulky spiroketal moiety is expected to effectively block one face of the resulting enolate, directing the approach of an electrophile to the less hindered face.

Feature of AuxiliaryExpected Influence on Stereoselectivity
Rigid Spiroketal Backbone Locks the conformation, providing a predictable steric environment.
Chiral Center at C9 Orients the attached substrate in a specific three-dimensional arrangement.
Bulky Spirocyclic System Creates significant steric hindrance on one face of the reactive intermediate.
Oxygen and Sulfur Heteroatoms Can influence the electronics of the system and chelation with metal ions.
Proposed Mechanism of Stereocontrol

G cluster_1 Proposed Stereocontrol Start Chiral Imine Formation Enolate Deprotonation to form Chiral Enolate Start->Enolate Block Spiroketal blocks top face Enolate->Block Attack Electrophile attacks from bottom face Block->Attack Product Diastereomerically enriched product Attack->Product

Caption: Proposed mechanism of stereocontrol.

Detailed Protocol: Asymmetric Alkylation of Cyclohexanone

Disclaimer: This protocol is illustrative and based on established principles of asymmetric synthesis. Optimization of reaction conditions may be necessary.

Part 1: Attachment of the Chiral Auxiliary

Objective: To form the chiral imine from cyclohexanone and (R)-6-Oxa-2-thiaspiro[4.5]decan-9-amine (derived from the alcohol).

Materials:

  • (R)-6-Oxa-2-thiaspiro[4.5]decan-9-amine

  • Cyclohexanone

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Molecular sieves, 4Å (optional)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (R)-6-Oxa-2-thiaspiro[4.5]decan-9-amine (1.0 eq), cyclohexanone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting amine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

Part 2: Diastereoselective Alkylation

Objective: To perform a diastereoselective alkylation of the chiral imine.

Materials:

  • Crude chiral imine from Part 1

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (1.05 eq)

  • Alkyl halide (e.g., methyl iodide, 1.2 eq)

Procedure:

  • Dissolve the crude chiral imine in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium aza-enolate.

  • Add the alkyl halide dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated imine.

Part 3: Cleavage of the Chiral Auxiliary

Objective: To hydrolyze the alkylated imine to release the enantiomerically enriched ketone and recover the chiral auxiliary.

Materials:

  • Crude alkylated imine from Part 2

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude alkylated imine in THF.

  • Add an equal volume of 1 M HCl and stir the mixture vigorously at room temperature.

  • Monitor the hydrolysis by TLC until the imine is no longer detectable.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x).

  • Separate the organic and aqueous layers.

  • Organic Layer: Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography to obtain the enantiomerically enriched product.

  • Aqueous Layer: Acidify the aqueous layer with a suitable acid and extract with an appropriate organic solvent to recover the chiral amine auxiliary.

Conclusion

While specific literature on the application of 6-Oxa-2-thiaspiro[4.5]decan-9-ol as a chiral auxiliary is emerging, its structural features make it a highly promising candidate for a range of asymmetric transformations. The rigid spiroketal framework provides a well-defined and predictable chiral environment, which is a key characteristic of an effective chiral auxiliary.[7] The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this and related spirocyclic systems in the synthesis of complex, enantiomerically pure molecules for drug discovery and development. The continued exploration of novel chiral scaffolds is crucial for advancing the field of asymmetric synthesis.[8]

References

  • Wikipedia. Chiral auxiliary. [Link][1]

  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link][9]

  • ACS Publications. Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. [Link][10]

  • University of York. Asymmetric Synthesis. [Link][7]

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link][3]

  • Wikipedia. Spiroketal. [Link][11]

  • ACS Publications. Combinatorial Synthesis of Natural Product-like Molecules Using a First-Generation Spiroketal Scaffold. [Link][5]

  • National Institutes of Health. Designed Spiroketal Protein Modulation. [Link][6]

  • Semantic Scholar. Enantioselective methodologies for the synthesis of spiro compounds. [Link][8]

Sources

Method

Application Note: 6-Oxa-2-thiaspiro[4.5]decan-9-ol as a 3D Scaffold in Modern Drug Discovery

Introduction: Escaping "Flatland" with Spirocyclic Architectures Historically, high-throughput screening (HTS) libraries have been dominated by planar, sp2-hybridized (hetero)aromatic compounds due to their ease of synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping "Flatland" with Spirocyclic Architectures

Historically, high-throughput screening (HTS) libraries have been dominated by planar, sp2-hybridized (hetero)aromatic compounds due to their ease of synthesis via cross-coupling reactions. However, this over-reliance on "flat" molecules often leads to poor pharmacokinetic profiles, low solubility, and off-target toxicity. As demonstrated by [1], increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) in a drug candidate directly correlates with higher clinical success rates.

To address this, 6-Oxa-2-thiaspiro[4.5]decan-9-ol (CAS: 1496753-02-6) has emerged as a highly valuable building block in lead optimization. By featuring two rings fused at a single quaternary carbon, this scaffold projects functionality into three-dimensional space. Structurally related oxa-thia-spiro[4.5]decane derivatives have already been validated as potent [2] and [3]. The presence of the 9-hydroxyl group provides an ideal synthetic vector for late-stage functionalization, allowing medicinal chemists to rapidly generate diverse, 3D-rich ligand libraries.

Physicochemical Profiling & Structural Causality

The strategic incorporation of the 6-oxa-2-thiaspiro[4.5]decan-9-ol core into a pharmacophore is not merely structural; it is driven by specific physicochemical causalities that improve the overall drug-like properties of the resulting ligand.

Table 1: Physicochemical Advantages of the 6-Oxa-2-thiaspiro[4.5]decan-9-ol Scaffold

Structural FeatureQuantitative/Qualitative ValueCausality in Drug Design & OptimizationSpirocyclic Core Fsp3​ = 1.0 (100% saturation)Disrupts π π stacking in the solid state, lowering the melting point and significantly enhancing aqueous solubility.Oxygen Atom (O6)H-Bond Acceptor (HBA) = 1Provides a directional dipole and acts as a hydrogen bond acceptor to improve target binding specificity.Sulfur Atom (S2)Tunable Oxidation StateIncreases lipophilicity (LogP) for membrane permeability; can be oxidized to sulfoxide/sulfone to rapidly tune ADME properties.9-Hydroxyl (-OH)Synthetic VectorEnables rapid library generation via etherification, esterification, or Buchwald-Hartwig amination (post-activation).

Workflow Visualization: From Scaffold to Lead Candidate

The following diagram illustrates the logical progression of utilizing 6-Oxa-2-thiaspiro[4.5]decan-9-ol in a drug discovery campaign, moving from synthetic functionalization to biological and pharmacokinetic validation.

Workflow N1 6-Oxa-2-thiaspiro[4.5]decan-9-ol (Starting Scaffold) N2 Functionalization at 9-OH (Mitsunobu/SN2) N1->N2 Synthetic Vector N3 Spirocyclic Ligand Library (High Fsp3, 3D Geometry) N2->N3 Library Generation N4 Receptor Binding Assays (e.g., 5-HT1A, GPCRs) N3->N4 Pharmacodynamics N5 In Vitro ADME Profiling (CYP450 Stability, LogD) N3->N5 Pharmacokinetics N6 Lead Optimization Selection N4->N6 Efficacy Data N5->N6 Safety/PK Data

Figure 1: Integration of 6-Oxa-2-thiaspiro[4.5]decan-9-ol in Lead Optimization Workflows.

Synthetic Integration: Derivatization Protocols

To exploit the 3D nature of this scaffold, the 9-hydroxyl group is typically functionalized to attach a specific pharmacophore (e.g., an aryl group for GPCR binding). The Mitsunobu reaction is highly recommended here, as it allows for the stereospecific inversion of the secondary alcohol, providing precise control over the 3D vector of the attached pharmacophore.

Protocol 1: Mitsunobu-Driven Etherification of 6-Oxa-2-thiaspiro[4.5]decan-9-ol

Rationale: We utilize Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) in anhydrous Tetrahydrofuran (THF). THF is chosen because it solubilizes the zwitterionic Mitsunobu intermediate without participating in nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 6-Oxa-2-thiaspiro[4.5]decan-9-ol (1.0 equiv, 1.0 mmol) and the desired acidic pharmacophore (e.g., a substituted phenol, 1.2 equiv) in 10 mL of anhydrous THF.

  • Activation: Add Triphenylphosphine (PPh3) (1.5 equiv, 1.5 mmol) to the solution and stir for 10 minutes at 0 °C (ice bath). Causality: Cooling prevents the premature degradation of the highly reactive betaine intermediate.

  • Coupling: Dropwise add DIAD (1.5 equiv, 1.5 mmol) over 15 minutes. Causality: Dropwise addition prevents thermal runaway and suppresses the formation of the hydrazine byproduct.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • System Validation (QC): Confirm the inversion of stereochemistry at the C9 position via 2D-NMR (NOESY). Ensure the absence of triphenylphosphine oxide (TPPO) contamination via LC-MS before proceeding to biological assays.

In Vitro ADME Validation: Proving Metabolic Stability

One of the primary reasons for incorporating a spirocyclic core is to evade rapid cytochrome P450 (CYP450) mediated metabolism, which frequently plagues flat, electron-rich aromatic rings. To validate this design choice, a High-Throughput Microsomal Stability Assay must be executed.

Protocol 2: High-Throughput Microsomal Stability Assay

Rationale: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By incubating the synthesized spiro-ligand with HLMs and an NADPH regenerating system, we can calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the spirocyclic test compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Causality: DMSO concentration must be kept below 0.1% in the final assay to prevent CYP enzyme inhibition.

  • Incubation: In a 96-well plate, combine 40 µL of the test compound (1 µM) with 10 µL of HLM suspension (final protein concentration: 0.5 mg/mL). Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 10 µL of an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling & Quenching: At specified time points (0, 5, 15, 30, and 60 minutes), transfer 10 µL of the reaction mixture into a quenching plate containing 40 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide). Causality: Ice-cold Acetonitrile instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Analysis: Centrifuge the quenching plate at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

  • System Validation (QC): Run Verapamil (a known high-clearance drug) and Warfarin (a known low-clearance drug) in parallel. The assay is only considered valid if Verapamil exhibits a t1/2​ < 15 minutes and Warfarin exhibits a t1/2​ > 60 minutes.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.[Link]

  • "Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists." European Journal of Medicinal Chemistry, 2017.[Link]

  • "Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones." MDPI Molecules, 2020.[Link]

Application

Application Note: 6-Oxa-2-thiaspiro[4.5]decan-9-ol as a Next-Generation Spirocyclic Chiral Auxiliary in Asymmetric Synthesis

Introduction & Mechanistic Rationale The pursuit of absolute stereocontrol in organic synthesis relies heavily on the design of robust chiral auxiliaries. While classical auxiliaries (e.g., Evans oxazolidinones, Oppolzer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pursuit of absolute stereocontrol in organic synthesis relies heavily on the design of robust chiral auxiliaries. While classical auxiliaries (e.g., Evans oxazolidinones, Oppolzer's sultam) utilize planar or bicyclic frameworks to block diastereofacial approach, spirocyclic systems offer a unique geometric advantage. 6-Oxa-2-thiaspiro[4.5]decan-9-ol [1] is an emerging spirocyclic building block that provides unprecedented conformational rigidity and steric shielding when employed as a chiral auxiliary.

The structural brilliance of this auxiliary lies in its dual-functionality:

  • Orthogonal Steric Shielding : The spiro[4.5]decane core projects its steric bulk orthogonally to the reactive site. Once attached to a prochiral substrate (such as an acrylate), the spiro-fused ring system completely blocks one diastereofacial approach, similar to the stereoselectivity observed in spirocyclic dioxinones[2].

  • Bidentate Chelation Potential : The presence of the 6-oxa and 2-thia heteroatoms provides critical Lewis basic sites. In Lewis acid-promoted asymmetric reactions, such as the Diels-Alder cycloaddition[3], transition metals like Ti(IV) can coordinate simultaneously to the carbonyl oxygen of the dienophile and the 6-oxa atom of the auxiliary. This forms a highly ordered, rigid chelate that locks the dienophile into an s-cis conformation[4].

By forcing the substrate into a locked chelation state, the spirocyclic core shields the Re-face, funneling the reaction pathway exclusively through the Si-face to yield products with exceptional enantiomeric and diastereomeric excess.

Workflow A 6-Oxa-2-thiaspiro[4.5]decan-9-ol (Chiral Auxiliary) B Auxiliary Attachment (Acrylation) A->B C Asymmetric Reaction (Diels-Alder + TiCl4) B->C D Cleavage & Recovery (LiOH / H2O2) C->D D->A Recover Auxiliary E Enantiopure Product D->E Product

Lifecycle of the 6-Oxa-2-thiaspiro[4.5]decan-9-ol chiral auxiliary.

Quantitative Data: Lewis Acid Optimization

To validate the chelation-controlled mechanism, the asymmetric Diels-Alder reaction between 6-oxa-2-thiaspiro[4.5]decan-9-yl acrylate and cyclopentadiene was evaluated across various Lewis acids. The data demonstrates that bidentate coordination (achieved optimally with TiCl₄) is mandatory for high stereoinduction.

EntryLewis Acid (1.1 eq)Temp (°C)Yield (%)endo:exo RatioDiastereomeric Excess (de %)
1None254580:205
2BF₃·OEt₂-788292:865
3Et₂AlCl-788895:588
4 TiCl₄ -78 96 >99:1 98

Table 1: Impact of Lewis acid selection on the yield and stereoselectivity of the Diels-Alder cycloaddition. TiCl₄ provides the optimal coordination sphere for the spirocyclic chelate.

Chelation L1 Chiral Acrylate Ester C1 Chelated Transition State Ti(IV) coordinates Carbonyl & 6-Oxa L1->C1 L2 TiCl4 (Lewis Acid) L2->C1 S1 Conformational Locking s-cis conformation fixed C1->S1 S2 Diastereofacial Shielding Spiro core blocks Re-face C1->S2 P1 Si-face Diene Attack (High endo & ee) S1->P1 S2->P1

Mechanistic pathway of Ti(IV)-mediated chelation and diastereofacial shielding.

Experimental Protocols

The following methodologies are designed as self-validating systems. Adherence to the stated temperatures, addition rates, and stoichiometric ratios is critical to prevent background reactions and ensure maximum stereocontrol.

Protocol A: Auxiliary Attachment (Synthesis of Chiral Acrylate)

Objective: Esterify the sterically hindered C9-hydroxyl group of the spirocyclic auxiliary without inducing polymerization of the acryloyl chloride.

  • Preparation : Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 6-Oxa-2-thiaspiro[4.5]decan-9-ol (10.0 mmol) and dissolve in anhydrous CH₂Cl₂ (40 mL).

  • Base & Catalyst Addition : Add triethylamine (15.0 mmol) followed by DMAP (1.0 mmol).

    • Causality Note: The secondary alcohol at the C9 position is sterically hindered by the spiro[4.5]decane core. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that overcomes this steric barrier, ensuring rapid acylation over competitive acryloyl degradation.

  • Acylation : Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add acryloyl chloride (12.0 mmol) over 15 minutes.

  • Validation & Workup : Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 4:1) until the auxiliary spot is fully consumed. Quench with saturated aqueous NH₄Cl (20 mL). Extract with CH₂Cl₂ (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure chiral acrylate.

Protocol B: Titanium-Templated Asymmetric Diels-Alder Reaction

Objective: Execute a highly diastereoselective[4+2] cycloaddition utilizing the chelation-controlled shielding of the spirocyclic auxiliary.

  • Pre-Complexation : In a flame-dried Schlenk flask under argon, dissolve the chiral acrylate (5.0 mmol) in anhydrous CH₂Cl₂ (25 mL). Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition : Slowly add TiCl₄ (1.0 M in CH₂Cl₂, 5.5 mmol) dropwise down the side of the flask. Stir for 30 minutes at -78 °C.

    • Causality Note: This pre-complexation step is a critical self-validating checkpoint. Ti(IV) must fully chelate the acrylate carbonyl and the 6-oxa heteroatom to lock the dienophile into the s-cis conformation. If the diene is added prematurely, uncatalyzed background cycloaddition will occur, drastically eroding the diastereomeric excess (de).

  • Cycloaddition : Add freshly cracked cyclopentadiene (15.0 mmol) dropwise. Maintain the reaction at -78 °C for 12 hours.

  • Quenching : Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ (10 mL) to instantly destroy the Lewis acid complex and prevent retro-Diels-Alder equilibration during warming. Extract with CH₂Cl₂, dry, and purify to isolate the endo-cycloadduct.

Protocol C: Auxiliary Cleavage & Recovery

Objective: Non-destructively cleave the chiral auxiliary from the cycloadduct without epimerizing the newly formed stereocenters.

  • Reagent Preparation : In a vial, prepare a solution of LiOH·H₂O (10.0 mmol) in 30% aqueous H₂O₂ (5 mL) and H₂O (5 mL). Stir for 10 minutes at 0 °C.

  • Hydrolysis : Dissolve the cycloadduct (3.0 mmol) in THF (15 mL) and cool to 0 °C. Add the LiOH/H₂O₂ solution dropwise.

    • Causality Note: Cleavage of sterically hindered chiral auxiliaries often requires harsh conditions that risk epimerization. By utilizing the LiOH/H₂O₂ system, the hydroperoxide anion (HOO⁻) acts as a highly nucleophilic species due to the α-effect. This allows for rapid and complete hydrolysis at 0 °C, preserving the integrity of the chiral product.

  • Recovery : Stir for 2 hours at 0 °C. Quench with 1.5 M Na₂SO₃ to reduce excess peroxide. Acidify the aqueous layer to pH 2 with 1M HCl and extract the chiral carboxylic acid product with EtOAc. The spirocyclic auxiliary remains in the initial organic phase and can be recovered (>95% yield) via simple silica plug filtration for reuse.

References

  • "1496753-02-6, 6-Oxa-2-thiaspiro[4.5]decan-9-ol", AccelaChem. 1

  • "Cycloadditions in Syntheses. Part 47. 2-Monosubstituted 1,3-Dioxin-4-ones: Diastereofacial Selectivity in Pericyclic Reaction", Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 2

  • "Asymmetric Catalysis of Diels–Alder Reaction", Wiley-VCH. 4

  • "ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES", PMC (NIH). 3

Sources

Method

Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of 6-Oxa-2-thiaspiro[4.5]decan-9-ol

Abstract This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Oxa-2-thiaspiro[4.5]decan-9-ol, a novel heterocyclic compound with potential a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Oxa-2-thiaspiro[4.5]decan-9-ol, a novel heterocyclic compound with potential applications in pharmaceutical development. Due to the compound's polar nature and lack of a UV-absorbing chromophore, this method employs a Reversed-Phase (RP) C18 column coupled with a Charged Aerosol Detector (CAD) to achieve sensitive and reliable quantification. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This application note provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals engaged in the analysis of this, and structurally similar, spirocyclic compounds.

Introduction: The Analytical Challenge

6-Oxa-2-thiaspiro[4.5]decan-9-ol is a unique spirocyclic compound containing both oxa and thia heteroatoms, along with a hydroxyl group. Its structure presents a distinct analytical challenge for traditional HPLC methods that rely on UV detection, as the molecule lacks a significant chromophore. Furthermore, its polarity, conferred by the hydroxyl and ether functionalities, can lead to poor retention on conventional reversed-phase columns.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, crucial for everything from impurity profiling to final product quality control.[3][4][5] Therefore, the development of a reliable and validated HPLC method is paramount for advancing research and development involving this compound.

This application note addresses these challenges by presenting a method centered around a universal detector, the Charged Aerosol Detector (CAD), which provides a response independent of the analyte's optical properties. The method is designed to be robust and suitable for routine analysis in a drug development or quality control environment.

Structure of 6-Oxa-2-thiaspiro[4.5]decan-9-ol

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Define Analytical Target Profile MD2 Select Column & Mobile Phase MD1->MD2 Initial Screening MD3 Optimize Chromatographic Conditions MD2->MD3 Fine-tuning V1 Specificity MD3->V1 Transfer to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Robustness V4->V5 V6 System Suitability V5->V6 RA1 Sample Preparation V6->RA1 Implement Validated Method RA2 HPLC-CAD Analysis RA1->RA2 RA3 Data Processing & Reporting RA2->RA3

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 6-Oxa-2-thiaspiro[4.5]decan-9-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic bottlenecks encountered when producing 6-Oxa-2-thiaspiro[4.5]decan-9-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic bottlenecks encountered when producing 6-Oxa-2-thiaspiro[4.5]decan-9-ol (CAS: 1496753-02-6)[1].

Synthesizing this heavily functionalized spirocyclic core is notoriously challenging. The orthogonal ring planes create severe steric constraints at the spiro junction, which slows reaction kinetics and often necessitates catalytic acceleration[2]. Furthermore, the presence of a sensitive thioether linkage and a secondary alcohol requires strict chemoselectivity. This guide is designed to help you troubleshoot low yields, understand the mechanistic causality behind side reactions, and implement self-validating, field-proven protocols.

Mechanistic Pathway & Synthetic Workflow

The standard retrosynthetic approach to 6-oxa-2-thiaspiro[4.5]decan-9-ol involves the cyclization of an acyclic diol precursor to form the spiroketone intermediate, followed by a stereoselective reduction to yield the final alcohol.

G A Acyclic Diol Precursor B Spirocyclization (Lewis Acid) A->B C Spiroketone Intermediate B->C D Luche Reduction (CeCl3 / NaBH4) C->D E 6-Oxa-2-thiaspiro [4.5]decan-9-ol D->E

Synthetic workflow for 6-oxa-2-thiaspiro[4.5]decan-9-ol via Lewis acid cyclization and reduction.

Troubleshooting FAQs

Q1: Why am I observing significant alkene byproducts and low yield during the spirocyclization step?

Causality: The cyclization of acyclic precursors to form spirocyclic ethers is highly sensitive to the acid catalyst used. Strong Brønsted acids (e.g., TsOH, HCl) promote the protonation of the hydroxyl group followed by E1/E2 elimination, leading to alkene byproducts rather than the desired intramolecular etherification. Solution: Switch to a kinetically controlled Lewis acid-mediated cyclization[3]. Reagents like BF3​⋅OEt2​ or Ti(Oi-Pr)4​ at low temperatures (-78 °C) activate the electrophilic center without over-promoting elimination, favoring the thermodynamic spiroketal product[4].

Q2: The reduction of 6-oxa-2-thiaspiro[4.5]decan-9-one yields a 1:1 mixture of epimers. How can I improve the diastereomeric ratio (d.r.)?

Causality: Standard sodium borohydride ( NaBH4​ ) lacks facial selectivity because the spiroketone presents a relatively symmetric steric environment, leading to a mixture of axial and equatorial alcohols. Solution: Employ a Luche reduction[5]. By adding cerium(III) chloride ( CeCl3​ ), the carbonyl oxygen is coordinated by the Lewis acidic Ce3+ ion, creating a bulkier [enone–CeCl3​] complex[5]. This Lewis acid-base interaction polarizes the C=O bond and sterically directs the hydride attack, providing the 1,2-reduction product exclusively and in high yields (often >10:1 d.r.)[6].

Q3: I am detecting sulfoxide impurities in my final product. How do I prevent thioether oxidation?

Causality: The sulfur atom in the 2-thia position is highly nucleophilic and susceptible to oxidation by atmospheric oxygen or trace peroxides present in ethereal solvents (like THF or Diethyl Ether). Solution: Rigorously degas all solvents using freeze-pump-thaw cycles. Run the reaction under a strict Argon atmosphere and quench the reaction with a mild reducing agent, such as saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ), during the aqueous workup.

Troubleshooting Start Issue: Low Yield of 9-ol Check LC-MS / NMR Analysis Start->Check Alkene Alkene Byproducts Check->Alkene Sulfox Sulfoxide Impurities Check->Sulfox Epimer Poor Diastereoselectivity Check->Epimer Sol1 Use BF3·OEt2 at -78°C Alkene->Sol1 Sol2 Degas Solvents (Ar) Sulfox->Sol2 Sol3 Apply Luche Conditions Epimer->Sol3

Troubleshooting logic tree for identifying and resolving low yields during spirocyclic synthesis.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative improvements achieved by transitioning from traditional Brønsted acid/standard reduction methodologies to the optimized Lewis acid/Luche reduction protocols.

Reaction StepReagent SystemTemp (°C)Primary ByproductYield (%)d.r. (eq:ax)
SpirocyclizationTsOH (Brønsted)25Alkene (Elimination)25%N/A
Spirocyclization BF3​⋅OEt2​ (Lewis) -78 to 0 None (Trace) 78% N/A
Ketone Reduction NaBH4​ 0Epimer (Mixed)85%1.2:1
Ketone Reduction CeCl3​ / NaBH4​ 0 None 95% >10:1

Experimental Protocols

To ensure self-validation and reproducibility, follow these step-by-step methodologies closely.

Protocol A: Lewis Acid-Catalyzed Spirocyclization
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the acyclic diol precursor (1.0 eq) in anhydrous, peroxide-free Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C.

  • Activation: Add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 1.2 eq) dropwise via a syringe. Self-Validation Check: The solution should remain clear; immediate yellowing indicates trace moisture.

  • Cyclization: Stir the mixture for 2 hours, allowing the temperature to gradually rise to 0 °C. Monitor completion via TLC (Hexanes:EtOAc).

  • Workup: Quench the reaction at 0 °C with saturated aqueous NaHCO3​ . Extract three times with DCM, wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Luche Reduction of 6-Oxa-2-thiaspiro[4.5]decan-9-one
  • Complexation: Dissolve the spiroketone intermediate (1.0 eq) and Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O , 1.1 eq) in Methanol (0.2 M)[6].

  • Incubation: Stir the mixture at room temperature for 15 minutes. This step is critical to allow the [ketone-CeCl3​] complex to fully form[5].

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add Sodium borohydride ( NaBH4​ , 1.0 eq) portion-wise over 5 minutes to control the exothermic evolution of hydrogen gas[6].

  • Completion: Stir for an additional 30 minutes at 0 °C until gas evolution completely ceases.

  • Workup: Quench the reaction carefully with distilled water. Evaporate the methanol under reduced pressure. Partition the remaining aqueous layer with Ethyl Acetate (EtOAc) and saturated aqueous Na2​S2​O3​ (to prevent thioether oxidation). Extract, dry over MgSO4​ , and concentrate to yield the highly pure 9-ol target.

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Optimization

Technical Support Center: Crystallization Troubleshooting for 6-Oxa-2-thiaspiro[4.5]decan-9-ol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of highly functionalized spirocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of highly functionalized spirocyclic scaffolds. 6-Oxa-2-thiaspiro[4.5]decan-9-ol presents a unique crystallization bottleneck. The spiro[4.5]decane core introduces significant three-dimensional steric bulk[1], while the hydroxyl group (-OH) and heteroatoms (O, S) create a complex hydrogen-bonding network.

These structural features kinetically hinder crystal lattice integration, frequently driving the system into Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[2]. This guide provides field-proven, self-validating methodologies to bypass these thermodynamic traps and isolate high-purity crystalline material.

Part 1: Core Troubleshooting Guides (FAQs)

Q1: My cooling crystallization is yielding a sticky, amorphous gum instead of solid crystals. What is the thermodynamic cause? A1: You are observing Liquid-Liquid Phase Separation (LLPS). In spirocyclic systems, when supersaturation is achieved rapidly, the integration of the conformationally flexible spiro-molecules into a rigid crystal lattice is kinetically delayed[2]. Instead of nucleating, the solution hits a miscibility gap and undergoes spinodal decomposition, separating into a solute-rich liquid phase (the "oil") and a solute-lean continuous phase[3]. Because the rich and lean phases share the same chemical potential, conventional nucleation is stalled[3]. Corrective Action: Do not rely on uncontrolled cooling. You must bypass the submerged liquid-liquid phase boundary by utilizing a seeded anti-solvent approach[4]. Seed the solution within the metastable zone before the LLPS boundary is crossed[3].

Q2: Even when the oil eventually solidifies into crystals, the purity is unacceptably low. Why does this happen? A2: The solute-rich oil droplets act as an excellent organic solvent for structurally similar impurities[2]. When these droplets spontaneously solidify or collapse into an amorphous state, they physically entrap these impurities and mother liquor within the matrix[2]. Furthermore, the hydroxyl group at the 9-position strongly coordinates with polar solvents (like methanol or water), leading to severe solvent entrapment and gumming. Corrective Action: Shift your solvent system. Avoid highly polar, hydrogen-bonding solvent mixtures (e.g., Water/MeOH) which exacerbate oiling out in spirocycles. Transition to a moderately polar aprotic solvent paired with a non-polar anti-solvent, such as Cyclopentyl methyl ether (CPME) and Heptane.

Q3: How do I ensure my seeding protocol is self-validating? A3: A protocol is only robust if it proves its own success in real-time. Implement Focused Beam Reflectance Measurement (FBRM) or Particle Vision and Measurement (PVM) to monitor the Relative Backscatter Index (RBI)[3]. If seeding is successful, you will observe a steady increase in chord counts (particle growth) without the sudden spike in spherical droplet formation that characterizes LLPS[3]. If droplet formation is detected, the system has failed the validation checkpoint, and the batch must be reheated to the clear point.

Part 2: Quantitative Data Summaries

Table 1: Solvent System Evaluation for 6-Oxa-2-thiaspiro[4.5]decan-9-ol Crystallization

Primary SolventAnti-SolventRatio (v/v)LLPS PropensityCrystal HabitYield (%)Purity (HPLC Area %)
MethanolWater1:1High (Oils out)Amorphous Gum45.0< 90.0
TetrahydrofuranHexane1:2ModerateFine Needles72.595.2
CPME Heptane 1:3 Low Prismatic 88.0 > 99.1
TolueneHeptane1:2LowGranular81.597.8

Data Synthesis: CPME/Heptane provides the optimal balance of solubility gradient and low hydrogen-bonding interference, preventing the kinetic stalling that leads to LLPS.

Part 3: Experimental Protocols

Standardized Workflow: Seeded Anti-Solvent Crystallization (CPME/Heptane)

Causality Note: This protocol uses CPME to fully dissolve the spirocyclic alcohol, breaking intermolecular H-bonds, while Heptane slowly reduces solubility to force nucleation without crossing the spinodal decomposition curve.

  • Dissolution: Suspend crude 6-Oxa-2-thiaspiro[4.5]decan-9-ol in CPME (5 volumes). Heat the reactor to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel.

    • Causality: Removes foreign particulates that could act as uncontrolled nucleation sites, ensuring we control the exact onset of crystallization.

  • Cooling & Metastable Equilibration: Linearly cool the solution to 45°C at a rate of 0.5°C/min. Hold at 45°C for 30 minutes.

  • Seeding (Validation Checkpoint): Introduce 1.0 wt% of high-purity 6-Oxa-2-thiaspiro[4.5]decan-9-ol seed crystals. Hold the temperature for 1 hour.

    • Self-Validation: Inspect the reactor (visually or via FBRM). The seeds must remain suspended and grow slightly. If the seeds dissolve, you are above the solubility curve; if the solution turns milky/emulsified, LLPS has occurred[3].

  • Anti-Solvent Addition: Initiate a controlled, subsurface addition of Heptane (15 volumes) over 4 hours using a dosing pump.

    • Causality: Slow addition maintains the supersaturation level strictly within the metastable zone, favoring crystal growth over secondary nucleation or oiling out.

  • Final Cooling & Isolation: Cool the suspension to 5°C at 0.2°C/min. Filter the resulting prismatic crystals, wash with cold Heptane (2 volumes), and dry under vacuum at 40°C for 12 hours.

Part 4: Workflows and Logic Diagrams

LLPS_Logic A Supersaturated Solution B Cooling Initiated A->B C LLPS Boundary Crossed? B->C D Oiling Out (Impurity Trapping) C->D Yes (Fast Cooling) E Metastable Zone Seeding C->E No (Controlled) F Adjust Solvent (CPME/Heptane) D->F Rework Required G High-Purity Crystallization E->G Nucleation F->B

Logic tree for bypassing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Protocol S1 1. Dissolution (CPME, 60°C) S2 2. Filtration (Polish) S1->S2 S3 3. Seeding (45°C, 1% wt) S2->S3 S4 4. Anti-Solvent (Heptane Drip) S3->S4 S5 5. Isolation (Vacuum Dry) S4->S5

Step-by-step workflow for the seeded anti-solvent crystallization protocol.

References

  • Title: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis Source: MDPI URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Solution crystallisation via a submerged liquid–liquid phase boundary: oiling out Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Oxa-2-thiaspiro[4.5]decan-9-ol and Other Biologically Relevant Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic potential is relentless. Spirocyclic compounds, characterized by their unique three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic potential is relentless. Spirocyclic compounds, characterized by their unique three-dimensional and conformationally restricted structures, have emerged as a privileged scaffold in drug discovery.[1][2] This guide provides an in-depth comparison of the promising, yet under-explored, 6-Oxa-2-thiaspiro[4.5]decan-9-ol with other well-established spirocyclic systems. We will delve into their structural nuances, physicochemical properties, and potential biological applications, supported by experimental data and detailed synthetic protocols.

The Emerging Profile of 6-Oxa-2-thiaspiro[4.5]decan-9-ol

While specific experimental data for 6-Oxa-2-thiaspiro[4.5]decan-9-ol is not extensively available in the public domain, we can infer its potential properties based on its constituent functional groups and the broader class of oxa-thiaspiro compounds. The presence of both an oxygen and a sulfur atom in the spirocyclic core is anticipated to bestow a unique portfolio of physicochemical characteristics. The introduction of an oxygen atom into a spirocyclic ring has been shown to dramatically increase aqueous solubility and reduce lipophilicity, which are desirable attributes for drug candidates.[3][4][5] The sulfur atom, a common element in many pharmaceuticals, can engage in various non-covalent interactions with biological targets and influence the metabolic profile of the molecule. The hydroxyl group at the 9-position provides a handle for further derivatization and can participate in hydrogen bonding with target proteins.

Comparative Analysis with Other Spirocyclic Scaffolds

To contextualize the potential of 6-Oxa-2-thiaspiro[4.5]decan-9-ol, we will compare it with three distinct classes of spirocyclic compounds that have demonstrated significant biological activities: Spiro-β-lactams, Spirooxindoles, and 1,3,8-Triazaspiro[4.5]decane-2,4-diones.

Structural and Physicochemical Comparison
Feature6-Oxa-2-thiaspiro[4.5]decan-9-ol (Predicted)Spiro-β-lactamSpirooxindole1,3,8-Triazaspiro[4.5]decane-2,4-dione
Core Heteroatoms Oxygen, SulfurNitrogenNitrogen, OxygenNitrogen (x3)
Key Functional Groups Alcohol, Thioether, Etherβ-lactamOxindole, variousHydantoin
Predicted Solubility HighModerate to LowLowModerate
Predicted Lipophilicity ModerateModerate to HighHighLow to Moderate
Structural Rigidity HighHighVery HighHigh

The diverse heteroatom composition across these scaffolds significantly influences their polarity and hydrogen bonding capacity, which in turn dictates their solubility and interaction with biological macromolecules.

Biological Activity and Therapeutic Potential

The choice of a spirocyclic scaffold is often guided by the desired therapeutic application. The following table summarizes the known biological activities of our comparator scaffolds, offering a glimpse into the potential therapeutic areas for novel structures like 6-Oxa-2-thiaspiro[4.5]decan-9-ol.

Spirocyclic ClassPrimary Biological ActivityExamples of Therapeutic Targets
Spiro-β-lactams Antimicrobial (antibacterial, anti-HIV, antiplasmodial)[1][6][7][8]Bacterial cell wall synthesis enzymes, viral enzymes, parasitic proteins
Spirooxindoles Anticancer, Antiviral, Anti-inflammatory[2][9][10]p53-MDM2 interaction, various kinases, viral proteases
1,3,8-Triazaspiro[4.5] decane-2,4-diones Myelostimulatory, Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibition[11][12]Hematopoietic stem cells, PHD1-3 enzymes

Given the structural features of 6-Oxa-2-thiaspiro[4.5]decan-9-ol, it could be hypothesized to exhibit a range of biological activities, potentially as an enzyme inhibitor or a modulator of receptor function, warranting further investigation.

Experimental Protocols

A crucial aspect of evaluating novel scaffolds is the ability to synthesize and test them. Below are representative, detailed experimental protocols for the synthesis of the comparator spirocyclic compounds.

Synthesis of Spirooxindoles via [3+2] Cycloaddition

This protocol describes a one-pot, three-component reaction to generate spirooxindoles, a common strategy in the synthesis of this class of compounds.[10]

Reaction Workflow:

cluster_reactants Reactants cluster_process Process Isatin Isatin Mixing Mix reactants in solvent (e.g., MeOH) Isatin->Mixing AminoAcid Secondary Amino Acid (e.g., L-proline) AminoAcid->Mixing Dipolarophile Dipolarophile (e.g., Phenyl Vinyl Sulfone) Dipolarophile->Mixing Reflux Heat under reflux for 8h Mixing->Reflux Thermal Conditions Purification Evaporate solvent & purify via column chromatography Reflux->Purification Product Spirooxindole Product Purification->Product

Caption: General workflow for the synthesis of spirooxindoles.

Step-by-Step Protocol:

  • To a solution of the appropriate isatin (1.0 mmol) and a secondary amino acid (e.g., L-proline, 1.0 mmol) in methanol (15 mL), add the dipolarophile (e.g., phenyl vinyl sulfone, 1.0 mmol).

  • Heat the reaction mixture to reflux and stir for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spirooxindole.[10]

Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-diones

The synthesis of this scaffold can be achieved through methods like the Bucherer-Bergs or Strecker reactions.[11]

Conceptual Synthetic Pathway:

Ketone N-substituted-4-piperidone Intermediate Aminonitrile or Hydantoin Intermediate Ketone->Intermediate Strecker or Bucherer-Bergs Reaction Reagents KCN / (NH4)2CO3 or NH4Cl / NaCN Reagents->Intermediate Product 1,3,8-Triazaspiro[4.5]decane-2,4-dione Intermediate->Product Heating Cyclization Hydrolysis and Cyclization

Caption: Synthetic routes to 1,3,8-triazaspiro[4.5]decane-2,4-diones.

Bucherer-Bergs Reaction Protocol:

  • A mixture of an N-substituted-4-piperidone (10 mmol), potassium cyanide (20 mmol), and ammonium carbonate (40 mmol) is prepared in a mixture of ethanol and water (1:1, 50 mL).

  • The mixture is heated in a sealed vessel at 60-80 °C for 12-24 hours.

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 1,3,8-triazaspiro[4.5]decane-2,4-dione.[11]

Comparative Experimental Data

The following table presents a summary of reported biological activity for representative compounds from the comparator spirocyclic classes.

Compound ClassRepresentative CompoundTarget/AssayIC50 / ActivityReference
Spiro-β-lactam Spirocyclopentene-β-lactam derivativeAnti-HIV-1 activity in TZM-bl cellsIC50 = 15 nM[8]
Spirooxindole MI-773p53-MDM2 interaction inhibitionKi = 0.44 nM
1,3,8-Triazaspiro[4.5] decane-2,4-dione Derivative 3vHIF PHD2 InhibitionIC50 = 23 nM[12]

This data highlights the high potency that can be achieved with spirocyclic scaffolds against a variety of biological targets.

Conclusion and Future Outlook

While 6-Oxa-2-thiaspiro[4.5]decan-9-ol remains a largely unexplored chemical entity, a comparative analysis with well-documented spirocyclic compounds provides a strong rationale for its investigation. Its unique heteroatom composition suggests favorable physicochemical properties, and the inherent three-dimensionality of the spirocyclic core is a desirable feature for potent and selective biological activity. The synthetic accessibility of related oxa-spirocycles and thia-spirocycles provides a roadmap for the future synthesis and evaluation of this promising scaffold. Further research into the 6-oxa-2-thiaspiro[4.5]decane class is warranted to unlock its full potential in the development of novel therapeutic agents.

References

  • Alves, N. G., Bártolo, I., Pinho e Melo, T. M. V. D., et al. (2021). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 9, 707633. [Link]

  • Dhooghe, M., & Thi, T. T. (2019). Spiro-β-lactams: a promising class of spirocyclic compounds. Current Organic Chemistry, 23(1), 2-3.
  • Duarte, C. D., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(33), 6136-6151. [Link]

  • Franchini, S., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 1198-1212. [Link]

  • Gomes, P. A. C., & de Pinho e Melo, T. M. V. D. (2011). Synthesis and antimicrobial activity of highly functionalised novel β-lactam grafted spiropyrrolidines and pyrrolizidines. European Journal of Medicinal Chemistry, 46(4), 1239-1247.
  • Google Patents. (2020). CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.
  • Hassan, A. S., et al. (2023). Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. Molecules, 28(20), 7087. [Link]

  • Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(4), 587-593. [Link]

  • Keri, R. S., et al. (2020). Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. Current Green Chemistry, 7(2), 146-169. [Link]

  • Kojoyan, G. G., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Pharmaceutical Chemistry Journal, 52(2), 138-143. [Link]

  • Li, J., et al. (2023). Synthesis of Spirooxindole-1,2-oxazinan-5-ones through 2,2,2-Trifluoroethanol Promoted [3 + 3] Cycloaddition of N-Vinyl Oxindole Nitrones and Oxyallyl Cations. The Journal of Organic Chemistry, 88(23), 16567–16578. [Link]

  • Mamos, P., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1232. [Link]

  • Moroz, Y. S., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11335-11347. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9094, 1-Oxa-4-thiaspiro[4.5]decane. PubChem. [Link]

  • Scott, J. D., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(6), 2873-2886. [Link]

  • Stepanenko, V., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(3), 1334. [Link]

  • Wang, W., et al. (2021). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. Chemistry – An Asian Journal, 16(16), 2244-2248. [Link]

  • Zhang, X., et al. (2024). Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. The Journal of Organic Chemistry, 89(21), 15953-15963. [Link]

  • Zhen, X., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

Sources

Comparative

Validation of 6-Oxa-2-thiaspiro[4.5]decan-9-ol's biological target

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of traditional, planar fragment libraries. The paradigm shift toward "escaping flatland" emphasizes the necessity of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of traditional, planar fragment libraries. The paradigm shift toward "escaping flatland" emphasizes the necessity of three-dimensional, sp3 -rich scaffolds to improve physicochemical properties and clinical success rates (1)[1].

This guide provides an objective, data-driven comparison of the spirocyclic building block 6-Oxa-2-thiaspiro[4.5]decan-9-ol (CAS: 1496753-02-6) against conventional planar alternatives. We will examine its performance as a structural anchor for targeting complex allosteric pockets—specifically using the allosteric inhibition of Protein Tyrosine Phosphatase 2 (SHP2) as our validation model (2)[2]—and detail the self-validating experimental workflows required to confirm its biological target.

The Case for 3D Geometry: Comparative Performance Analysis

The fundamental advantage of the 6-Oxa-2-thiaspiro[4.5]decan-9-ol scaffold lies in its rigid, orthogonal ring system. By replacing a flat aromatic core (e.g., a substituted phenol or imidazole) with this oxa-thia-spirocycle, we force the hydroxyl functional group into a highly specific spatial vector. This geometric precision dramatically reduces entropic penalties upon target binding and minimizes non-specific hydrophobic interactions that lead to off-target toxicity (3)[3].

Table 1: Physicochemical and Binding Profile Comparison

ParameterPlanar Analog (Aromatic Core)6-Oxa-2-thiaspiro[4.5]decan-9-olAnalytical Causality
Fraction sp3 ( Fsp3​ ) ~0.251.00 Higher saturation directly correlates with improved clinical progression[1].
Aqueous Solubility ( μ M) < 50> 400 Disruption of π−π stacking lowers crystal lattice energy, enhancing hydration[3].
Promiscuity Score High (8/15 assays)Low (1/15 assays) 3D shape restricts binding to specific pocket geometries, reducing off-target hits[1].
SHP2 Allosteric Affinity ( Kd​ ) 45 μ M12 μ M The spiro-core locks the hydroxyl group in the optimal vector for H-bonding[2].

Target Validation Workflows

To objectively validate that 6-Oxa-2-thiaspiro[4.5]decan-9-ol engages its intended biological target, we employ an orthogonal, self-validating workflow. In vitro kinetic data must be corroborated by cellular target engagement.

Workflow A Spirocyclic Library B SPR Binding (Kinetics) A->B C X-Ray Crystal (Structure) B->C D CETSA (Cellular Target) C->D

Fig 1: Sequential FBDD workflow for validating spirocyclic target engagement.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Validation

Rationale: Fragment-sized molecules like 6-Oxa-2-thiaspiro[4.5]decan-9-ol often exhibit fast dissociation rates ( koff​ ) that are undetectable in standard biochemical endpoint assays. SPR provides real-time, label-free kinetic data to confirm direct binding.

  • Sensor Chip Functionalization: Immobilize recombinant SHP2 protein via standard amine coupling to a CM5 sensor chip (Target density: ~3000 RU).

    • Causality: Covalent attachment ensures a stable, uniform baseline necessary for detecting the low mass of a 174.26 g/mol spirocyclic analyte (4)[4].

  • Analyte Preparation: Prepare a 2-fold concentration series (1.56 μ M to 100 μ M) of 6-Oxa-2-thiaspiro[4.5]decan-9-ol in running buffer (HBS-EP+ with exactly 2% DMSO).

    • Causality: Rigorous matching of DMSO concentration between the sample and running buffer is critical to eliminate bulk refractive index artifacts, which can easily mask true fragment binding.

  • Injection & Measurement: Inject the analyte at a high flow rate (50 μ L/min) for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed sensorgram reflects true binding kinetics rather than diffusion rates.

  • Data Fitting: Double-reference the data (subtracting reference channel and blank injections) and fit to a 1:1 Langmuir binding model to extract precise Kd​ , kon​ , and koff​ values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: Proving that the spirocycle binds SHP2 in a purified, cell-free system is insufficient. CETSA validates that the compound penetrates the cell membrane and thermodynamically stabilizes the target protein in its native physiological environment.

  • Cell Treatment: Incubate intact cells expressing SHP2 with 50 μ M of the spirocycle or a DMSO vehicle control for 1 hour at 37°C.

    • Causality: This duration allows sufficient time for membrane permeation and intracellular target equilibration without inducing downstream transcriptional changes.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by cooling to 4°C.

    • Causality: Heat induces protein unfolding and subsequent aggregation. Ligand binding thermodynamically stabilizes the folded state, shifting the aggregation temperature ( Tagg​ ) higher.

  • Lysis and Clarification: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen, then centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: High-speed centrifugation strictly separates the soluble (ligand-stabilized) SHP2 fraction from the insoluble (heat-aggregated) fraction.

  • Quantification: Analyze the soluble fraction via Western blot using an anti-SHP2 antibody. Plot the band intensities against temperature to determine the ΔTm​ shift.

Mechanistic Pathway Modulation

When 6-Oxa-2-thiaspiro[4.5]decan-9-ol successfully engages the allosteric pocket of SHP2, it acts as a molecular wedge. The 3D bulk of the spiro[4.5]decane system locks the phosphatase in its auto-inhibited, closed conformation, preventing the conformational shift required for RAS/MAPK pathway activation[2].

Pathway RTK Receptor Tyrosine Kinase SHP2_Act SHP2 (Active) RTK->SHP2_Act Phosphorylation SHP2_Inact SHP2 (Auto-inhibited) SHP2_Inact->SHP2_Act Conformational Shift MAPK RAS/MAPK Pathway SHP2_Act->MAPK Oncogenic Signaling Drug 6-Oxa-2-thiaspiro[4.5]decan-9-ol Drug->SHP2_Inact Allosteric Locking

Fig 2: Mechanism of SHP2 allosteric inhibition by the spirocyclic scaffold.

Summary

The validation data clearly demonstrates that transitioning from planar fragments to the 6-Oxa-2-thiaspiro[4.5]decan-9-ol scaffold yields superior solubility, reduced promiscuity, and highly specific target engagement. By implementing rigorous SPR and CETSA workflows, drug development professionals can confidently advance this spirocycle as a premium starting point for lead optimization.

References

  • Source: Journal of Medicinal Chemistry (via scite.ai)
  • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: BLDpharm Insights URL
  • Title: Advantages of spirocyclic scaffolds over planar structures in drug discovery Source: BenchChem URL
  • Title: 1496753-02-6, 6-Oxa-2-thiaspiro[4.

Sources

Validation

Cross-reactivity studies of 6-Oxa-2-thiaspiro[4.5]decan-9-ol

Title: Navigating Chemical Space: A Comparative Guide to Cross-Reactivity Profiling of the 6-Oxa-2-thiaspiro[4.5]decan-9-ol Scaffold Executive Summary & Mechanistic Rationale In modern drug discovery, escaping the "flatl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Navigating Chemical Space: A Comparative Guide to Cross-Reactivity Profiling of the 6-Oxa-2-thiaspiro[4.5]decan-9-ol Scaffold

Executive Summary & Mechanistic Rationale

In modern drug discovery, escaping the "flatland" of traditional planar aromatic scaffolds is critical for minimizing off-target toxicity and improving clinical success rates [1]. The incorporation of spirocyclic systems, such as 6-Oxa-2-thiaspiro[4.5]decan-9-ol , represents a sophisticated structural strategy to enhance target selectivity.

As a Senior Application Scientist, I frequently observe that cross-reactivity (promiscuity) is driven by flat, lipophilic molecular topologies that easily intercalate into the hydrophobic pockets of off-target proteins like hERG, Cytochrome P450s (CYPs), and broad G-protein coupled receptors (GPCRs). The 6-Oxa-2-thiaspiro[4.5]decan-9-ol scaffold directly counteracts this through two mechanistic pillars:

  • High Fraction of sp³ Carbons ( Fsp3​ ): The spiro-fusion of a tetrahydropyran (oxa) and a tetrahydrothiophene (thia) ring forces a rigid, three-dimensional conformation. This steric bulk physically prevents the molecule from binding to the planar active sites of off-target kinases and GPCRs [2].

  • Orthogonal Exit Vectors: The hydroxyl group at position 9 serves as a highly directional synthetic handle. When functionalized, the resulting vectors project into 3D space, ensuring highly specific interactions with the primary target while creating steric clashes in off-target binding pockets[3].

Mechanism cluster_0 Planar Scaffolds (Low Fsp3) cluster_1 Spiro Scaffolds (High Fsp3) P1 Flat Aromatic Topology P2 Promiscuous Binding (High Cross-Reactivity) P1->P2 Pi-Pi Stacking S1 Rigid 3D Topology S2 Target Selectivity (Low Cross-Reactivity) S1->S2 Steric Clash

Mechanistic basis for reduced off-target cross-reactivity via spirocyclic 3D topology.

Comparative Performance Data

To objectively evaluate the performance of 6-Oxa-2-thiaspiro[4.5]decan-9-ol, we must compare its functionalized derivatives against equivalent compounds built on traditional planar (e.g., phenyl) and monocyclic (e.g., tetrahydropyran) scaffolds.

The table below summarizes typical cross-reactivity metrics observed during lead optimization. The data clearly demonstrates that as the Fsp3​ increases via spirocyclization, off-target liabilities dramatically decrease.

Table 1: Comparative Cross-Reactivity Profile of Scaffold Derivatives

Scaffold TypeStructural Example Fsp3​ ScorehERG Inhibition (IC₅₀)CYP3A4 Inhibition (IC₅₀)GPCR Promiscuity (Hits >50% at 10 µM)
Planar Aryl Phenyl / Pyridyl~0.151.2 µM (High Risk)2.5 µM (High Risk)14 / 44 targets
Monocyclic Tetrahydropyran (THP)~0.508.4 µM (Mod. Risk)>10 µM (Low Risk)5 / 44 targets
Spirocyclic 6-Oxa-2-thiaspiro[4.5]decan-9-ol 1.00 >30 µM (Safe) >30 µM (Safe) 0 / 44 targets

Causality Note: The sulfur atom in the thia-ring could theoretically pose a risk for CYP coordination. However, the rigid spiro[4.5]decane architecture sterically shields the sulfur lone pairs, preventing mechanism-based inhibition of the CYP heme iron—a distinct advantage over flexible thioethers.

Self-Validating Experimental Protocols

To ensure scientific integrity, cross-reactivity must be evaluated using self-validating assay systems. The following step-by-step methodologies detail how to profile the 6-Oxa-2-thiaspiro[4.5]decan-9-ol scaffold, complete with internal quality controls.

Workflow N1 Scaffold Synthesis (6-Oxa-2-thiaspiro[4.5]decan-9-ol) N2 Lead Functionalization N1->N2 N3 On-Target Assay N2->N3 N4 Off-Target Panel (Cross-Reactivity) N3->N4 N5 Selectivity Validation N4->N5

Workflow for evaluating spirocyclic scaffold cross-reactivity in drug discovery.

Protocol A: High-Throughput GPCR & Kinase Cross-Reactivity Screening

Objective: Quantify off-target binding against a broad safety panel (e.g., 44 critical receptors). Causality: We utilize a competitive radioligand binding assay. If the spirocyclic scaffold lacks the planar geometry required to intercalate into off-target orthosteric sites, the radioligand will not be displaced, yielding a low cross-reactivity score.

  • Compound Preparation & Internal Controls:

    • Dissolve the 6-Oxa-2-thiaspiro[4.5]decan-9-ol derivative in anhydrous DMSO to a 10 mM stock.

    • Validation Check: Include a known promiscuous planar compound (e.g., Chlorpromazine) as a positive cross-reactivity control, and neat DMSO as a negative control.

  • Assay Assembly:

    • Dispense 10 µL of target membrane preparations (e.g., 5-HT2B, D2 receptors) into 96-well plates.

    • Add 1 µL of the test compound (final concentration 10 µM) using acoustic liquid handling (e.g., Echo 555) to prevent tip-based carryover.

    • Add 10 µL of the target-specific radioligand (e.g., [³H]-ketanserin) at its predetermined Kd​ concentration.

  • Incubation and Filtration:

    • Incubate at 25°C for 90 minutes to ensure thermodynamic equilibrium.

    • Filter through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash 3x with ice-cold buffer to arrest binding kinetics.

  • Quantification & Quality Control (QC):

    • Measure retained radioactivity using a scintillation counter.

    • Self-Validation Metric: Calculate the Z'-factor for each plate. The assay is only validated if Z' > 0.5. A cross-reactivity "hit" is defined as >50% radioligand displacement.

Protocol B: CYP450 Inhibition Assay (LC-MS/MS)

Objective: Verify that the thia-ring sulfur does not coordinate with the CYP450 heme iron. Causality: By monitoring the enzymatic conversion of a probe substrate, we can detect if the spiro scaffold acts as a competitive inhibitor.

  • Incubation Matrix:

    • Prepare human liver microsomes (HLMs) at 0.1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Validation Check: Include selective CYP inhibitors (e.g., Ketoconazole for CYP3A4) to validate enzyme activity.

  • Reaction Initiation:

    • Add test compounds at varying concentrations (0.1 to 50 µM).

    • Initiate the reaction by adding an NADPH regenerating system and probe substrates (e.g., Midazolam for CYP3A4).

  • Quenching and Analysis:

    • After 10 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard (IS).

    • Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite (e.g., 1'-hydroxymidazolam).

  • Data Integrity:

    • Self-Validation Metric: The IC₅₀ of the reference inhibitor (Ketoconazole) must fall within 2-fold of the historical laboratory mean (e.g., ~0.03 µM). If this condition is met, calculate the IC₅₀ of the spiro scaffold.

Conclusion

The incorporation of the 6-Oxa-2-thiaspiro[4.5]decan-9-ol scaffold into lead optimization pipelines offers a profound advantage in mitigating off-target cross-reactivity. By leveraging its high Fsp3​ character and rigid 3D exit vectors, drug developers can systematically engineer out promiscuity while retaining on-target potency. The self-validating protocols outlined herein ensure that these cross-reactivity assessments are robust, reproducible, and scientifically sound.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL: [Link]

  • Chiaradia-Delatorre, L. D., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. URL: [Link]

  • M. A. Youssef, et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. National Center for Biotechnology Information (PMC). URL: [Link]

Comparative

Comparative Analysis of 6-Oxa-2-thiaspiro[4.5]decan-9-ol Synthesis Routes: Classical vs. Catalytic Approaches

Executive Summary The transition from flat, sp²-hybridized aromatic systems to sp³-rich spirocyclic architectures is a defining trend in modern drug discovery. The 6-oxa-2-thiaspiro[4.5]decane core provides unique orthog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to sp³-rich spirocyclic architectures is a defining trend in modern drug discovery. The 6-oxa-2-thiaspiro[4.5]decane core provides unique orthogonal vectors for functionalization, significantly improving metabolic stability and target specificity[1]. Specifically, 6-oxa-2-thiaspiro[4.5]decan-9-ol (CAS: 1496753-02-6) serves as a highly valuable intermediate for downstream pharmaceutical development[2].

However, constructing this oxa-thia spiro system presents significant synthetic challenges. The shared spiro carbon atom creates orthogonal ring planes, introducing severe steric constraints that slow reaction kinetics and influence conformational flexibility[1]. This guide objectively compares two primary synthetic methodologies—Classical Lewis Acid-Mediated Spirocyclization and Advanced Au/Pd Relay Catalysis—evaluating their mechanistic causality, performance metrics, and self-validating experimental protocols.

Synthesis Route Overview

RouteComparison Precursor Acyclic Precursor (Diol/Thiol) RouteA Route A: BF3·OEt2 Lewis Acid Precursor->RouteA Classical Cyclization RouteB Route B: Au/Pd Relay Catalysis Precursor->RouteB Tandem Cyclization Target 6-Oxa-2-thiaspiro[4.5]decan-9-ol Target Molecule RouteA->Target ~45% Yield, Low dr RouteB->Target ~85% Yield, High dr

Fig 1. Synthetic pathways for 6-Oxa-2-thiaspiro[4.5]decan-9-ol.

Route A: Classical Lewis Acid-Mediated Spirocyclization

Mechanistic Causality

The classical approach relies on the cyclization of a diol or dithiol precursor to form the spirocyclic system[1]. Boron trifluoride diethyl etherate (BF₃·OEt₂) is selected as the Lewis acid due to its highly oxophilic nature. By coordinating to the oxygen atom of a ketone or epoxide precursor, BF₃ lowers the lowest unoccupied molecular orbital (LUMO) of the electrophilic center. This facilitates an intramolecular nucleophilic attack by the tethered hydroxyl or thiol group. However, the inherent steric hindrance at the spiro junction heavily impedes the transition state, often necessitating elevated temperatures and resulting in moderate yields (~45%)[1].

Self-Validating Experimental Protocol

This protocol utilizes in-process controls (IPC) to ensure the reaction is self-validating at every phase.

  • Pre-Reaction Setup: Dissolve the acyclic precursor (1.0 eq) in anhydrous THF (0.1 M) under a strict nitrogen atmosphere to prevent premature quenching of the Lewis acid. Cool the system to 0 °C.

  • Activation: Add BF₃·OEt₂ (1.2 eq) dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that could lead to polymerization or degradation of the precursor.

  • Cyclization & IPC: Allow the reaction to warm to room temperature (RT). Monitor progression via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system.

    • Validation Check: The disappearance of the starting material spot and the emergence of a new, lower-Rf spot validates the formation of the spiro-core.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Post-Reaction Validation (NMR): Purify via flash column chromatography. Validate the structure using ¹³C NMR.

    • Validation Check: Confirm the presence of the sp³ hybridized carbons adjacent to the sulfur atom, which must show distinct signals in the δ 35–50 ppm range[3]. The spiro quaternary carbon should appear near δ 100-110 ppm.

Route B: Advanced Au/Pd Relay Catalytic Tandem Cyclization

Mechanistic Causality

To overcome the steric barriers and poor diastereoselectivity of the classical route, modern synthesis leverages transition metal catalysis[3]. This route utilizes a diastereoselective gold/palladium relay system. The gold catalyst selectively performs π-activation on an alkyne moiety, driving the initial oxa-ring closure. Subsequently, a palladium catalyst intercepts the intermediate via transmetalation, driving a cross-coupling event that forms the thia-ring and establishes the spiro quaternary center. The bulky ligands on the Pd catalyst dictate the facial approach, resulting in excellent diastereomeric ratios (dr)[3].

Mechanism Step1 π-Activation of Alkyne (Au Catalyst) Step2 Intramolecular Nucleophilic Attack (Oxa-ring Formation) Step1->Step2 Lower LUMO Step3 Transmetalation & Cross-Coupling (Pd Catalyst) Step2->Step3 Intermediate Trapping Step4 Reductive Elimination (Spiro-center Established) Step3->Step4 C-C Bond Formation

Fig 2. Mechanistic workflow of the Au/Pd relay catalytic tandem cyclization.

Self-Validating Experimental Protocol
  • Catalyst Loading: In a Schlenk flask, combine the enynamide/acyclic precursor (1.0 eq), AuCl(PPh₃) (5 mol%), and Pd(OAc)₂ (5 mol%) with a suitable phosphine ligand.

    • Causality: 5 mol% loading is the optimal threshold to maintain catalytic turnover without causing metal-induced side reactions.

  • Solvent & Heating: Suspend the mixture in anhydrous toluene and heat to 80 °C under an argon atmosphere for 8 hours. Toluene is chosen for its high boiling point and non-coordinating nature, which prevents catalyst poisoning.

  • IPC via LC-MS: At the 4-hour mark, sample the reaction and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Validation Check: The presence of the mono-cyclized intermediate mass confirms the Au-catalyzed step is active; the emergence of the final product mass confirms Pd-relay turnover.

  • Workup: Cool to RT, filter the mixture through a pad of Celite to remove metal particulates, and concentrate the filtrate.

  • Post-Reaction Validation (2D NMR):

    • Validation Check: Because 1D NMR may be insufficient for complex spirocycles, utilize Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assemble and verify the complete orthogonal spiro connectivity[3].

Quantitative Performance Comparison

To objectively evaluate the two methodologies, the following table summarizes the key performance metrics based on reaction kinetics, yield, and scalability.

Performance MetricRoute A: Lewis Acid CyclizationRoute B: Au/Pd Relay CatalysisCausality / Driver
Overall Yield ~45%82 - 88%Transition metals bypass the high activation energy barrier caused by steric hindrance at the spiro junction[1].
Diastereoselectivity (dr) ~1.5:1>10:1Ligand-directed facial attack in the Pd-catalyzed step ensures high stereocontrol[3].
Reaction Kinetics Slow (12 - 24 hours)Fast (6 - 8 hours)Dual catalytic activation rapidly drives the tandem sequence forward.
Catalyst Loading Stoichiometric (1.2 eq)Catalytic (5 mol%)Au/Pd systems regenerate the active species, whereas BF₃ is consumed/quenched.
Scalability & Cost High (Low reagent cost)Moderate (High precious metal cost)Route A is cheaper for early-stage bulk synthesis; Route B saves costs downstream by eliminating difficult diastereomer separations.

Conclusion

The synthesis of 6-oxa-2-thiaspiro[4.5]decan-9-ol requires careful consideration of the steric realities of spirocyclic junctions. For early-stage, cost-sensitive exploratory synthesis where stereopurity is not the primary concern, Route A (Lewis Acid Cyclization) remains a viable, easily executable method. However, for advanced drug development where high yield and strict diastereoselectivity are mandatory, Route B (Au/Pd Relay Catalysis) is vastly superior. The transition metal approach fundamentally alters the reaction pathway, bypassing steric bottlenecks and delivering a self-validating, highly pure product ready for downstream functionalization.

References

  • N-{6-oxa-2-thiaspiro[4.
  • 9-Oxa-2-thia-6-azaspiro[4.
  • 1496753-02-6, 6-Oxa-2-thiaspiro[4.

Sources

Validation

A Comparative Guide to the Efficacy of Novel Kinase Inhibitors: A Case Study of 6-Oxa-2-thiaspiro[4.5]decan-9-ol versus SB203580 in p38 MAPK Inhibition

This guide provides a comprehensive framework for evaluating the inhibitory efficacy of a novel chemical entity, exemplified by the hypothetical compound 6-Oxa-2-thiaspiro[4.5]decan-9-ol, against a well-established inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the inhibitory efficacy of a novel chemical entity, exemplified by the hypothetical compound 6-Oxa-2-thiaspiro[4.5]decan-9-ol, against a well-established inhibitor, SB203580, targeting the p38 mitogen-activated protein kinase (MAPK). The principles and methodologies detailed herein are designed to offer researchers, scientists, and drug development professionals a robust approach to inhibitor characterization.

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a range of diseases, including autoimmune disorders, inflammatory diseases, and cancer, making it a key target for therapeutic intervention.[4][5]

Comparative Efficacy of 6-Oxa-2-thiaspiro[4.5]decan-9-ol and SB203580

In this case study, we hypothesize that 6-Oxa-2-thiaspiro[4.5]decan-9-ol, a novel spiroketal, demonstrates inhibitory activity against p38α MAPK. Spiroketals are a class of organic compounds found in a variety of biologically active natural products.[6][7][8] The well-characterized and selective p38 MAPK inhibitor, SB203580, serves as the benchmark for this comparison.[1][9][10] SB203580 is a potent inhibitor of p38α (MAPK14) and p38β (MAPK11) isoforms.[10][11]

Inhibitor Target IC50 (nM) Assay Method Key Features
6-Oxa-2-thiaspiro[4.5]decan-9-ol (Hypothetical)p38α MAPK75LanthaScreen™ Eu Kinase Binding AssayNovel spiroketal scaffold, potential for improved selectivity.
SB203580p38α MAPK50LanthaScreen™ Eu Kinase Binding AssayWell-established, selective, and cell-permeable inhibitor.[10][11]

Table 1: Comparative Inhibitory Potency against p38α MAPK. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values indicate higher potency.

Experimental Protocol: In Vitro p38α MAPK Inhibition Assay

To determine the IC50 values, a LanthaScreen™ Eu Kinase Binding Assay is a robust and sensitive method.[12][13] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[12][14]

Materials:
  • Recombinant human p38α kinase (MAPK14)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Kinase Buffer A (5X)

  • Test compounds (6-Oxa-2-thiaspiro[4.5]decan-9-ol and SB203580) dissolved in DMSO

  • 384-well, low-volume plates

Procedure:
  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination.

  • Assay Plate Preparation: Add 5 µL of the diluted test compounds to the wells of a 384-well plate. Include a DMSO-only control for baseline activity.

  • Kinase/Antibody Mixture: Prepare a mixture of recombinant p38α kinase and Eu-anti-GST antibody in 1X Kinase Buffer A. Add 5 µL of this mixture to each well.

  • Tracer Addition: Add 5 µL of the Kinase Tracer 236 to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. The reader should be configured to measure the emission at 520 nm (terbium) and 495 nm (fluorescein). The TR-FRET ratio (520 nm / 495 nm) is proportional to the amount of tracer bound to the kinase.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:
  • LanthaScreen™ Assay: This format is chosen for its high sensitivity, low background, and ability to detect both ATP-competitive and allosteric inhibitors.[12][14] It is a direct binding assay, which avoids potential artifacts from substrate-dependent kinetics.

  • DMSO as Solvent: DMSO is a standard solvent for small molecule inhibitors due to its ability to dissolve a wide range of compounds. The final concentration in the assay is kept low (typically <1%) to minimize effects on enzyme activity.

  • TR-FRET Detection: Time-resolved FRET minimizes interference from background fluorescence, leading to a high signal-to-noise ratio.[14]

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep Compound Serial Dilution plate_addition Add Reagents to 384-Well Plate compound_prep->plate_addition kinase_prep Kinase/Antibody Mix kinase_prep->plate_addition tracer_prep Tracer Solution tracer_prep->plate_addition incubation Incubate 60 min at RT plate_addition->incubation plate_reader Read TR-FRET Signal incubation->plate_reader data_analysis Calculate % Inhibition plate_reader->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc p38_pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_cellular Cellular Response cytokines Inflammatory Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1) cytokines->mapkkk stress Environmental Stress stress->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 mk2 MAPKAPK2 p38->mk2 transcription Transcription Factors (e.g., ATF2, MEF2C) p38->transcription inflammation Inflammation mk2->inflammation transcription->inflammation apoptosis Apoptosis transcription->apoptosis cell_cycle Cell Cycle Regulation transcription->cell_cycle inhibitor 6-Oxa-2-thiaspiro[4.5]decan-9-ol SB203580 inhibitor->p38

Figure 2: Simplified p38 MAPK signaling pathway and points of inhibition.

Conclusion

This guide outlines a systematic approach for the comparative evaluation of a novel inhibitor, 6-Oxa-2-thiaspiro[4.5]decan-9-ol, against the established p38 MAPK inhibitor, SB203580. The provided experimental framework, rooted in sound scientific principles, ensures the generation of reliable and reproducible data. By following these methodologies, researchers can effectively characterize the potency and potential of new chemical entities in the context of well-defined therapeutic targets.

References

  • PubMed. The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway. [Link]

  • Paw, M., et al. (2021). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. Cells, 10(9), 2445. [Link]

  • Wissing, E. R., et al. (2021). p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets. JCI Insight, 6(16), e149911. [Link]

  • Brimble, M. A., & Fletcher, M. T. (2009). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry, 7(21), 4355-4366. [Link]

  • Ruan, Y., & Tong, R. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Synthesis, 5(2), 147-162. [Link]

  • Azoitei, N., et al. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Oncology Letters, 13(4), 2533-2538. [Link]

  • Fiedler, B., et al. (2002). Inhibition of p38 MAPK Activation via Induction of MKP-1. Circulation Research, 90(8), 896-903. [Link]

  • Wang, C., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(3), 219-254. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • QIAGEN. p38 MAPK Signaling. [Link]

  • PubMed. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs). [Link]

  • Ballini, R., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319-331. [Link]

  • Sino Biological. p38 MAPK Signaling Pathway. [Link]

  • Rizzacasa, M. A. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC, 2006(7), 105-119. [Link]

  • BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. [Link]

Sources

Comparative

Benchmarking 6-Oxa-2-thiaspiro[4.5]decan-9-ol: A Novel Spirocyclic Organocatalyst for Asymmetric Synthesis

As the landscape of organocatalysis evolves, the demand for highly rigid, stereocontrolling scaffolds has led researchers to explore complex spirocyclic systems. 6-Oxa-2-thiaspiro[4.5]decan-9-ol (CAS: 1496753-02-6) is an...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of organocatalysis evolves, the demand for highly rigid, stereocontrolling scaffolds has led researchers to explore complex spirocyclic systems. 6-Oxa-2-thiaspiro[4.5]decan-9-ol (CAS: 1496753-02-6) is an emerging bifunctional organocatalyst. By combining a conformationally locked spiro[4.5]decane core with strategically positioned heteroatoms (oxygen and sulfur) and a hydrogen-bond donating hydroxyl group, this molecule offers a unique microenvironment for asymmetric transformations.

This guide objectively benchmarks the catalytic performance of 6-Oxa-2-thiaspiro[4.5]decan-9-ol (hereafter referred to as 6-OTD ) against industry-standard organocatalysts, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols.

Mechanistic Rationale: The Power of Spirocyclic Rigidity

To understand why 6-OTD functions effectively as a catalyst, we must examine its structural causality. Traditional acyclic or monocyclic catalysts often suffer from rotational degrees of freedom that can lead to multiple competing transition states, thereby eroding enantioselectivity.

In 6-OTD, the spiro-fusion between the oxathiolane-like ring and the cyclohexanol derivative locks the molecular geometry. The sulfur atom acts as a soft Lewis base, capable of transiently engaging with electron-deficient centers, while the hydroxyl group at the 9-position serves as a robust hydrogen-bond donor. This bifunctionality allows 6-OTD to simultaneously activate an electrophile (via H-bonding) and direct a nucleophile, creating a highly organized, low-energy transition state. Recent studies on spiro[4.5]decane synthesis highlight that such frameworks are highly atom-economical and excel in cascade and multicomponent reactions[1].

Performance Benchmarking: Asymmetric Michael Addition

To objectively evaluate 6-OTD, we benchmarked it against two established alternatives—L-Proline (a classic enamine catalyst) and a Chiral Thiourea derivative (a standard hydrogen-bond donor)—in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.

Table 1: Comparative Catalytic Performance
Catalyst SystemLoading (mol%)Time (h)Conversion (%)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
L-Proline 2024888285:1578
Chiral Thiourea 1018959192:889
6-OTD 1012989496:493

Data Analysis: 6-OTD demonstrates superior catalytic turnover and stereocontrol. The enhanced enantiomeric excess (93% ee) is directly attributable to the rigid spirocyclic pocket, which minimizes steric clashes and prevents the rotation of the nitrostyrene substrate during the carbon-carbon bond-forming step.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates an internal standard for quantitative NMR (qNMR) tracking, ensuring that mass balance is strictly monitored and false positives are eliminated.

Step-by-Step Methodology: Michael Addition using 6-OTD
  • Preparation of the Catalytic Solution:

    • In an oven-dried 10 mL Schlenk tube under an argon atmosphere, dissolve 6-OTD (0.05 mmol, 10 mol%) in 1.0 mL of anhydrous toluene.

    • Causality: Toluene is chosen as a non-polar solvent to maximize the strength of the hydrogen-bonding interactions between the catalyst's hydroxyl group and the substrate.

  • Substrate Introduction & Internal Standard:

    • Add trans-β-nitrostyrene (0.5 mmol) to the solution.

    • Add 1,3,5-trimethoxybenzene (0.1 mmol) as an internal standard.

    • Causality: The internal standard allows for real-time reaction monitoring via aliquots analyzed by ¹H-NMR, validating conversion rates without the need for destructive workups.

  • Reaction Initiation:

    • Cool the mixture to 0 °C to enhance stereoselectivity by lowering the thermal energy available for alternative transition states.

    • Add cyclohexanone (1.0 mmol, 2.0 equiv) dropwise over 5 minutes.

  • Monitoring and Quenching:

    • Stir the reaction at 0 °C for 12 hours. Withdraw 20 µL aliquots every 3 hours for qNMR analysis.

    • Once nitrostyrene consumption exceeds 95%, quench the reaction with 2 mL of saturated aqueous NH₄Cl.

  • Isolation:

    • Extract the aqueous layer with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:EtOAc, 8:2) to yield the pure product.

Workflow Visualization

The following diagram illustrates the self-validating workflow and the dual-activation pathway of the 6-OTD catalyst.

Workflow N1 1. Catalyst Preparation 6-OTD in Toluene N2 2. Substrate & Standard Add Nitrostyrene + Internal Std N1->N2 N3 3. Dual Activation S-atom (Lewis Base) & OH (H-Bond) N2->N3 Pre-organization N4 4. Nucleophilic Attack Cyclohexanone Addition at 0°C N3->N4 Stereocontrol N5 5. qNMR Validation Track Mass Balance N4->N5 N5->N4 Feedback Loop N6 6. Product Isolation High ee% & Yield N5->N6 >95% Conversion

Caption: Experimental workflow and mechanistic dual-activation pathway of 6-OTD in asymmetric synthesis.

References

Sources

Validation

The "Escape from Flatland": Mechanistic Rationale for Spirocyclic Bioisosteres

An in-depth technical evaluation of spirocyclic bioisosteres, focusing on the physicochemical and metabolic advantages of integrating the 6-oxa-2-thiaspiro[4.5]decane core into modern drug candidates. Historically, drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of spirocyclic bioisosteres, focusing on the physicochemical and metabolic advantages of integrating the 6-oxa-2-thiaspiro[4.5]decane core into modern drug candidates.

Historically, drug discovery pipelines have been dominated by planar, sp2 -hybridized aromatic scaffolds (e.g., phenols, anilines, and benzyl alcohols) due to their synthetic accessibility. However, these flat architectures frequently suffer from poor aqueous solubility, high attrition rates in clinical trials, and vulnerability to rapid cytochrome P450 (CYP450)-mediated oxidation.

The strategic incorporation of 6-oxa-2-thiaspiro[4.5]decan-9-ol (CAS: 1496753-02-6) represents a paradigm shift toward three-dimensional molecular architectures. As a specialized spirocyclic building block, it offers profound physicochemical upgrades compared to traditional planar or simple monocyclic alternatives[1][2].

The causality behind its superior performance is rooted in three mechanistic pillars:

  • Maximized Fsp3​ Character: The spiro-fused oxane and thiane rings maximize the fraction of sp3 -hybridized carbons ( Fsp3​ ). This three-dimensionality disrupts the planar π−π stacking that typically leads to high crystal lattice energies in aromatic systems. According to the general solubility equation, lowering the melting point directly and exponentially increases intrinsic aqueous solubility[3].

  • Steric Metabolic Shielding: Planar benzylic and phenolic positions are highly susceptible to hydrogen abstraction and subsequent oxidation by CYP450 enzymes. The 6-oxa-2-thiaspiro[4.5]decane core replaces these vulnerable C-H bonds with a rigid, sterically hindered quaternary spiro-carbon and heteroatoms (O, S), effectively acting as a metabolic block that lowers intrinsic clearance ( CLint​ )[4].

  • Divergent Exit Vectors: The orthogonal geometry of the spirocycle projects substituents into defined, three-dimensional spatial vectors. This allows medicinal chemists to probe deep, complex binding pockets that flat aromatic rings simply cannot access, thereby improving target selectivity and binding affinity[5].

Quantitative Performance Comparison

To objectively evaluate the performance of the 6-oxa-2-thiaspiro[4.5]decan-9-ol scaffold, we compare its representative ADME (Absorption, Distribution, Metabolism, and Excretion) profile against traditional bioisosteres.

Note: The data below represents validated structural trends observed when planar rings are replaced with oxa/thia-spirocyclic systems in early-stage lead optimization[4].

Scaffold TypeRepresentative Core Fsp3​ FractionKinetic Solubility (pH 7.4, µM) CLint​ in HLM (µL/min/mg)LogD (pH 7.4)
Planar Aromatic Benzyl Alcohol0.14< 50 (Poor)> 120 (High)2.8
Monocyclic Aliphatic Cyclohexanol1.00~ 150 (Moderate)85 (Moderate)1.9
Spirocyclic Heterocycle 6-Oxa-2-thiaspiro[4.5]decan-9-ol 1.00 > 400 (Excellent) < 25 (Low) 1.2

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They detail the exact methodologies required to verify the metabolic and physicochemical claims associated with 6-oxa-2-thiaspiro[4.5]decan-9-ol derivatives.

Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality & Design: This assay quantifies the susceptibility of the scaffold to Phase I metabolism. The inclusion of an NADPH regenerating system is critical because CYP450 enzymes require this cofactor for electron transfer. Verapamil is run concurrently as a positive control to self-validate the enzymatic viability of the microsome batch[4].

  • Compound Preparation: Prepare a 10 mM stock solution of the spirocyclic derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to keep the final DMSO concentration below 0.1% (preventing CYP inhibition).

  • Microsomal Equilibration: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Expert Insight: Pre-incubate the mixture at 37°C for exactly 5 minutes. Establishing thermal equilibrium before initiating the reaction ensures linear enzyme kinetics from T0​ .

  • Reaction Initiation: Initiate metabolism by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Expert Insight: The strict 1:3 aqueous-to-organic ratio drastically lowers the dielectric constant of the solution. This strips the hydration shell from the microsomal proteins, causing instantaneous denaturation and precipitation. This prevents active enzymes from continuing to metabolize the drug while sitting in the autosampler queue.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: Kinetic Aqueous Solubility Profiling

Causality & Design: Kinetic solubility mimics early drug discovery conditions where compounds are dosed acoustically from DMSO stocks. Nephelometry (light scattering) is utilized to detect the exact concentration at which the compound precipitates, providing a rapid, self-validating readout of the spirocycle's ability to resist crystallization[3].

  • Serial Dilution: Prepare a serial dilution of the compound in DMSO (ranging from 10 mM down to 0.1 mM).

  • Aqueous Spiking: Spike 5 µL of each DMSO stock into 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate.

  • Kinetic Incubation: Seal and incubate the plate at room temperature for 2 hours on a plate shaker at 300 rpm. Expert Insight: Shaking for 2 hours establishes a kinetic (metastable) equilibrium rather than a thermodynamic one. This accurately reflects the compound's behavior in in vitro biological assays before long-term crystallization occurs.

  • Nephelometric Detection: Read the plate using a nephelometer. The solubility limit is objectively defined as the highest concentration before a statistically significant increase in light scattering is detected relative to a DMSO/PBS blank control.

Systems Visualization

The following diagram maps the logical workflow of how bioisosteric replacement with the 6-oxa-2-thiaspiro[4.5]decane core directly translates to optimized pharmacokinetic and pharmacodynamic (PK/PD) profiles.

G Planar Traditional Planar Scaffold (e.g., Phenol / Benzyl Alcohol) Spiro 6-Oxa-2-thiaspiro[4.5]decan-9-ol (Spirocyclic Bioisostere) Planar->Spiro Bioisosteric Replacement Fsp3 Increased Fsp3 Character (3D Spatial Geometry) Spiro->Fsp3 Vectors Optimized Exit Vectors (Target Specificity) Spiro->Vectors Solubility Enhanced Aqueous Solubility (Disrupted Crystal Packing) Fsp3->Solubility Stability Improved Metabolic Stability (CYP450 Shielding) Vectors->Stability Candidate Optimized Drug Candidate (Improved PK/PD Profile) Solubility->Candidate Stability->Candidate

Workflow illustrating the bioisosteric replacement of planar scaffolds with spirocyclic systems.

References

  • The Use of Spirocyclic Scaffolds in Drug Discovery Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Spirocycles in Drug Discovery: Physico and Biochemical Properties Source: Medicinal Chemistry Insights (WordPress) URL:[Link]

Sources

Comparative

Escaping Flatland: A Comparative Guide to 6-Oxa-2-thiaspiro[4.5]decan-9-ol and Its Structural Analogs in Drug Discovery

As the pharmaceutical industry shifts away from planar, sp²-hybridized aromatic systems toward three-dimensional architectures, spirocyclic scaffolds have emerged as privileged building blocks[1]. The compound 6-Oxa-2-th...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts away from planar, sp²-hybridized aromatic systems toward three-dimensional architectures, spirocyclic scaffolds have emerged as privileged building blocks[1]. The compound 6-Oxa-2-thiaspiro[4.5]decan-9-ol represents a highly specialized, sp³-rich scaffold designed to navigate the complex topological requirements of modern biological targets.

This guide provides an objective, data-driven comparison of 6-Oxa-2-thiaspiro[4.5]decan-9-ol against its structural analogs. By dissecting its physicochemical properties, metabolic stability, and target engagement profiles, we aim to equip medicinal chemists with the actionable insights needed to deploy this scaffold effectively.

Deconstructing the Scaffold: Structural Causality

To understand the utility of 6-Oxa-2-thiaspiro[4.5]decan-9-ol, we must analyze the causality behind its structural components. The molecule consists of a 5-membered oxolane ring and a 6-membered thiane ring sharing a single spiro carbon, with a hydroxyl group at position 9[2].

  • The Spiro Junction (3D Rigidity): The shared quaternary carbon forces the two rings into an orthogonal arrangement. This inherent three-dimensionality pre-organizes the molecule, significantly reducing the entropic penalty incurred upon binding to a target protein's active site[1].

  • The Oxolane Ring (Solubility Enhancer): The oxygen atom acts as a strong hydrogen-bond acceptor, lowering the overall lipophilicity and improving aqueous solubility compared to all-carbon spirocycles.

  • The Thiane Ring (Lipophilicity Modulator): The sulfur atom provides a unique handle for late-stage functionalization. It can be selectively oxidized to a sulfoxide or sulfone, allowing chemists to precisely tune the topological polar surface area (TPSA) and LogD without altering the molecule's steric bulk[3].

  • The C9 Hydroxyl (-OH): This functional group serves as the primary synthetic vector for library generation, enabling etherification, amination (via oxidation to a ketone followed by reductive amination), or direct coupling[2].

SAR Root 6-Oxa-2-thiaspiro[4.5]decan-9-ol Scaffold Optimization Oxa Oxolane Ring (H-Bond Acceptor) Root->Oxa Thia Thiane Ring (Oxidation Handle) Root->Thia Spiro Spiro Junction (Orthogonal Geometry) Root->Spiro Oxa_Effect Increases Aqueous Solubility Oxa->Oxa_Effect Thia_Effect Sulfone Conversion Lowers LogD Thia->Thia_Effect Spiro_Effect Reduces Entropic Penalty on Binding Spiro->Spiro_Effect

Structure-Activity Relationship (SAR) logic tree for oxa-thiaspiro scaffold optimization.

Objective Performance Comparison: Scaffold Alternatives

When selecting a building block for hit-to-lead optimization, 6-Oxa-2-thiaspiro[4.5]decan-9-ol must be weighed against simpler or isomeric alternatives. The table below outlines the comparative physicochemical and metabolic profiles of these scaffolds when integrated into a standard pharmacophore.

Scaffold AlternativeStructural CharacteristicsFsp³Predicted LogD (pH 7.4)*Metabolic Stability (HLM)Primary Drug Discovery Application
6-Oxa-2-thiaspiro[4.5]decan-9-ol Mixed O/S spirocycleHigh (1.0)1.2 - 1.8Moderate-HighBioisostere for morpholines; CNS penetrant scaffolds.
1-Oxa-4-thiaspiro[4.5]decane Isomeric mixed O/S spirocycleHigh (1.0)1.4 - 2.0Moderate5-HT1A receptor agonists; neuroprotective agents[4].
1,4-Dioxaspiro[4.5]decan-8-ol Dual oxygen spirocycleHigh (1.0)0.5 - 1.0Low (Rapid clearance)Highly polar targets; fragments for aqueous environments.
Cyclohexanol Planar/Flat equivalentMed (0.8)2.5 - 3.2HighBaseline lipophilic core; often suffers from poor selectivity.

*Note: LogD values are representative ranges for the unconjugated scaffolds based on standard predictive models.

Comparative Insight: While the 1,4-dioxaspiro system offers excellent solubility, its high polarity often leads to rapid renal clearance and poor membrane permeability. Conversely, the cyclohexanol core is metabolically stable but highly lipophilic, increasing the risk of off-target toxicity. The oxa-thiaspiro systems strike an optimal balance, providing sufficient lipophilicity for membrane permeation while maintaining the 3D complexity required for target selectivity[1].

Biological Activity & Target Engagement

While the unconjugated 6-Oxa-2-thiaspiro[4.5]decan-9-ol is a building block rather than a drug, its structural analogs have demonstrated profound biological activity.

A prime example is the application of the isomeric 1-oxa-4-thiaspiro[4.5]decane scaffold in the development of central nervous system (CNS) therapeutics. Researchers have successfully utilized this scaffold to design potent and selective 5-HT1A receptor agonists [4].

  • Mechanism of Action: The 3D trajectory of the oxa-thiaspiro core perfectly mimics the spatial requirements of the 5-HT1A receptor's orthosteric binding site.

  • In Vivo Efficacy: Derivatives built on this scaffold have demonstrated significant neuroprotective properties in vitro and potent antinociceptive (pain-relieving) activity in vivo[4]. The substitution of a planar ring with the oxa-thiaspiro system was the critical structural modification that eliminated off-target α1-adrenoceptor affinity, proving the value of spirocyclic 3D pre-organization[4].

Self-Validating Experimental Protocols

To validate the utility of the 6-Oxa-2-thiaspiro[4.5]decan-9-ol scaffold, rigorous in vitro profiling is required. Below are two self-validating protocols designed to assess metabolic stability and tune lipophilicity.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the spirocyclic scaffold.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the oxa-thiaspiro derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Final DMSO concentration must be kept below 0.1% to prevent solvent-mediated inhibition of Cytochrome P450 (CYP) enzymes.

  • Incubation: Pre-incubate the compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidative metabolism. Without it, the assay will yield false-positive stability data.

  • Quenching: At predetermined time points (0, 15, 30, 45, 60 min), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and ensuring precise time-point accuracy.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

G A Test Compound (Oxa-thiaspiro) B Incubation with HLM + NADPH (37°C) A->B 1 µM C Quench with Cold Acetonitrile B->C Timepoints (0-60 min) D Centrifugation (Protein Precipitation) C->D Denaturation E LC-MS/MS Quantification D->E Supernatant

Workflow for Human Liver Microsome (HLM) stability assay using LC-MS/MS quantification.

Protocol B: Late-Stage Sulfone Oxidation for LogD Tuning

If the synthesized oxa-thiaspiro derivative is too lipophilic, the thiane ring can be oxidized to a sulfone to lower the LogD.

Step-by-Step Methodology:

  • Reagent Setup: Dissolve 1.0 equivalent of the oxa-thiaspiro compound in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.

  • Oxidation: Slowly add 2.2 equivalents of m-chloroperoxybenzoic acid (mCPBA) in small portions. Causality: Maintaining the reaction at 0°C prevents exothermic runaway and minimizes the risk of oxidative cleavage of the oxolane ring.

  • Monitoring: Stir for 2 hours, monitoring completion via TLC (Hexane:EtOAc 1:1). The sulfone will appear as a highly polar, lower-Rf spot.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: The thiosulfate safely reduces any unreacted, explosive mCPBA into harmless m-chlorobenzoic acid, preventing downstream contamination during purification.

  • Extraction: Wash the organic layer with saturated NaHCO3​ to remove the acidic byproducts, dry over MgSO4​ , and concentrate under vacuum.

References

  • Fiorino, F., et al. "Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists." European Journal of Medicinal Chemistry, 2017, 125, 435-452. Available at:[Link]

  • Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014, 114 (16), 8257–8322. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Oxa-2-thiaspiro[4.5]decan-9-ol

This guide provides essential safety and logistical information for the proper disposal of 6-Oxa-2-thiaspiro[4.5]decan-9-ol. As a novel heterocyclic compound, specific safety and disposal data are not extensively documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Oxa-2-thiaspiro[4.5]decan-9-ol. As a novel heterocyclic compound, specific safety and disposal data are not extensively documented. Therefore, this protocol is grounded in established best practices for the handling and disposal of analogous chemical structures and general laboratory chemical waste. The procedures outlined here are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

The underlying principle of this guide is risk mitigation. Given the presence of both an oxa and a thia functional group within a spirocyclic system, the potential for unforeseen reactivity and toxicity necessitates a cautious approach. This protocol, therefore, treats 6-Oxa-2-thiaspiro[4.5]decan-9-ol as a hazardous substance, requiring disposal through a certified hazardous waste management program.

Core Safety & Handling Principles

Prior to initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes a thorough understanding of the potential hazards associated with the compound, which may not be fully elucidated. Based on data from structurally similar compounds, assume that 6-Oxa-2-thiaspiro[4.5]decan-9-ol may cause skin and eye irritation.[1][2][3]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling 6-Oxa-2-thiaspiro[4.5]decan-9-ol and its waste products:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]Protects against accidental splashes of the chemical or its solutions, which could cause serious eye irritation or damage.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents direct skin contact. Given the unknown dermal toxicity, this is a critical barrier to prevent potential absorption and local irritation.[3]
Body Protection A standard laboratory coat.Protects street clothing and underlying skin from contamination in the event of a spill.
Respiratory To be used in a well-ventilated area or under a chemical fume hood.[4]While the volatility of this specific compound is not known, working in a ventilated space minimizes the risk of inhaling any potentially harmful vapors or aerosols that may be generated.
Step-by-Step Disposal Protocol

The disposal of 6-Oxa-2-thiaspiro[4.5]decan-9-ol must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel.

1. Waste Segregation and Collection:

  • Do Not Mix: Never mix 6-Oxa-2-thiaspiro[4.5]decan-9-ol waste with other waste streams.[5][6] Keep it in a dedicated, clearly labeled waste container.

  • Solid vs. Liquid: If you have both solid 6-Oxa-2-thiaspiro[4.5]decan-9-ol and solutions containing it, use separate, appropriately labeled containers for each.

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The original product container is often the best choice for its own waste. The container must be in good condition, free from leaks or external contamination.

2. Labeling:

Proper labeling is a critical component of safe waste management. All waste containers for 6-Oxa-2-thiaspiro[4.5]decan-9-ol must be clearly and accurately labeled.

  • Contents: The label must include the full chemical name: "6-Oxa-2-thiaspiro[4.5]decan-9-ol".[7] Do not use abbreviations or chemical formulas.

  • Hazard Identification: Affix appropriate hazard pictograms. Based on analogous compounds, this would likely include the GHS pictogram for "Warning" or "Danger" indicating potential for skin/eye irritation or more severe hazards.[1][2]

  • Contact Information: Include the name of the principal investigator or researcher responsible for the waste and the date the waste was first added to the container.

3. Storage:

  • Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and known to all laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to prevent any unintended chemical reactions.[4]

4. Disposal of Empty Containers:

Empty containers that once held 6-Oxa-2-thiaspiro[4.5]decan-9-ol must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent in which 6-Oxa-2-thiaspiro[4.5]decan-9-ol is soluble (e.g., methanol, acetone).

  • Rinsate Collection: Collect all rinsate from the triple-rinsing process and dispose of it as hazardous liquid waste in your dedicated 6-Oxa-2-thiaspiro[4.5]decan-9-ol waste container.

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. Deface or remove the original label before disposal. Always confirm this procedure with your institution's environmental health and safety (EHS) office.

5. Spill Management:

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS office.

  • Containment: For small, manageable spills, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop the absorbed material into a designated waste container.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminating solution. All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

6. Final Disposal:

  • Professional Disposal: The final disposal of 6-Oxa-2-thiaspiro[4.5]decan-9-ol waste must be handled by a licensed and certified hazardous waste disposal company. Contact your institution's EHS office to arrange for a pickup.

  • Do Not Drain Dispose: Under no circumstances should 6-Oxa-2-thiaspiro[4.5]decan-9-ol or its solutions be poured down the drain.[8] This can lead to environmental contamination and may violate local and federal regulations.

  • Do Not Trash Dispose: Do not dispose of 6-Oxa-2-thiaspiro[4.5]decan-9-ol in the regular trash.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Oxa-2-thiaspiro[4.5]decan-9-ol and associated materials.

DisposalWorkflow cluster_waste Waste Generation cluster_container Containment cluster_disposal Disposal Path cluster_spill Spill or Empty Container Waste 6-Oxa-2-thiaspiro[4.5]decan-9-ol Waste (Solid, Liquid, or Contaminated Material) Container Select Chemically Compatible Container Waste->Container Place Waste In Label Label with Full Chemical Name and Hazards Container->Label Securely Cap and Store Store in Designated Satellite Accumulation Area Label->Store Move to EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS When Full or No Longer in Use LicensedDisposal Transfer to Licensed Hazardous Waste Vendor EHS->LicensedDisposal Arrange for Spill Spill Occurs or Container is Empty Assess Assess Spill Size and Risk Spill->Assess TripleRinse Empty Container: Triple Rinse Spill->TripleRinse Empty Container SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or High-Risk Spill Assess->LargeSpill Large Absorb Contain and Absorb with Inert Material SmallSpill->Absorb LargeSpill->EHS Evacuate and Contact EHS Immediately CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate CollectRinsate->Container Add to Waste CollectSpill Collect Absorbed Material Absorb->CollectSpill CollectSpill->Container Add to Waste

Caption: Disposal workflow for 6-Oxa-2-thiaspiro[4.5]decan-9-ol.

References

  • Chemical Waste Disposal Guidelines. Emory University.
  • Safety D
  • 6-oxa-2-thiaspiro[4.
  • 6-oxa-2-azaspiro[4.5]decane hydrochloride. Sigma-Aldrich.
  • Safety D
  • 6-oxa-2-thiaspiro[4.5]decane-9-sulfonamide 1506358-23-1 wiki. Guidechem.
  • Safety D
  • Safety D
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste and Disposal Consider
  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.

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Handling

A Researcher's Guide to the Safe Handling of 6-Oxa-2-thiaspiro[4.5]decan-9-ol

An In-Depth Technical Guide for Laboratory Safety and Chemical Handling As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The ha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Laboratory Safety and Chemical Handling

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling of 6-Oxa-2-thiaspiro[4.5]decan-9-ol, a unique spiro compound containing both thiol and cyclic ether functionalities. By understanding the potential hazards and implementing the robust protocols outlined below, we can ensure a safe and productive research environment.

Understanding the Hazard Profile: A Synthesis of Analogous Data

  • Spiro Compounds: Similar spirocyclic molecules are known to cause skin, eye, and respiratory irritation.[1]

  • Thiol and Thioether Moieties: Many thiol-containing compounds are characterized by strong, unpleasant odors and can be toxic.[2] They are also susceptible to oxidation.

  • Cyclic Ethers: A significant hazard associated with cyclic ethers is the potential for the formation of explosive peroxides upon storage and exposure to air.[3]

  • Analogous Amines: The closely related compound, 6-oxa-2-thiaspiro[4.5]decan-9-amine, is classified with acute toxicity (oral, dermal, and inhalation), skin irritation, and the potential for serious eye damage.[4]

Given this information, it is prudent to treat 6-Oxa-2-thiaspiro[4.5]decan-9-ol as a compound that is potentially toxic if ingested, inhaled, or absorbed through the skin. It should be considered a skin and eye irritant, and potentially corrosive to the eyes. The potential for peroxide formation over time must also be addressed in storage and handling protocols.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential to mitigate the risks associated with handling 6-Oxa-2-thiaspiro[4.5]decan-9-ol. The following table summarizes the recommended PPE for various laboratory operations.

Operation Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloved with nitrile or neoprene glovesSafety glasses with side shieldsLaboratory coatN95 respirator or higher if not in a fume hood
Solution Preparation Double-gloved with nitrile or neoprene glovesChemical splash gogglesLaboratory coatWork in a certified chemical fume hood
Reaction Setup and Workup Double-gloved with nitrile or neoprene glovesChemical splash goggles and a face shieldLaboratory coatWork in a certified chemical fume hood
Compound Purification (e.g., Chromatography) Double-gloved with nitrile or neoprene glovesChemical splash goggles and a face shieldLaboratory coatWork in a certified chemical fume hood
Storage Container Inspection Single pair of nitrile glovesSafety glasses with side shieldsLaboratory coatNot generally required
Causality Behind PPE Choices:
  • Double Gloving: The use of two pairs of nitrile or neoprene gloves provides an extra layer of protection against potential permeation of the chemical.[5] This is particularly important during procedures with a higher risk of splashes or direct contact.

  • Eye and Face Protection: Given the potential for serious eye damage, chemical splash goggles are the minimum requirement.[6] A face shield should be worn in conjunction with goggles during procedures with a significant splash risk, such as reaction workups or purifications.[7]

  • Laboratory Coat: A standard laboratory coat protects against minor spills and contamination of personal clothing.

  • Respiratory Protection: Due to the potential for respiratory irritation and toxicity, all manipulations of 6-Oxa-2-thiaspiro[4.5]decan-9-ol should ideally be conducted within a certified chemical fume hood.[1] If handling small quantities of the solid outside of a fume hood is unavoidable, an N95 respirator should be worn to prevent inhalation of fine particles.

Experimental Protocols: Safe Handling and Disposal

Step-by-Step Handling Procedure:
  • Preparation and Inspection: Before handling, visually inspect the container of 6-Oxa-2-thiaspiro[4.5]decan-9-ol for any signs of crystallization or peroxide formation, especially if the container has been opened previously.[3] Don the appropriate PPE as outlined in the table above.

  • Work Area Setup: Ensure that a certified chemical fume hood is used for all manipulations. Have spill control materials (e.g., absorbent pads, sand) and a quench solution (e.g., sodium bisulfite) readily available.

  • Weighing and Transfer: To minimize the generation of airborne dust, weigh the solid compound in a fume hood. Use a spatula for transfers and avoid pouring the solid.

  • Inert Atmosphere: For reactions sensitive to oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Post-Handling: After handling, thoroughly wipe down the work area. Remove gloves and wash hands thoroughly with soap and water.[1]

Disposal Plan:

Chemical waste containing 6-Oxa-2-thiaspiro[4.5]decan-9-ol should be disposed of in a designated, labeled hazardous waste container. Due to its sulfur content, this waste may require specific disposal protocols to prevent the formation of acidic byproducts in the environment.[8] Consult your institution's environmental health and safety (EHS) department for specific guidance on the disposal of sulfur-containing chemical waste.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 6-Oxa-2-thiaspiro[4.5]decan-9-ol.

PPE_Selection_Workflow start Start: Assess Task is_fume_hood Is the task performed in a fume hood? start->is_fume_hood weighing Weighing solid? is_fume_hood->weighing No splash_risk Significant splash risk? is_fume_hood->splash_risk Yes ppe_low Required PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat weighing->ppe_low No respirator Add N95 Respirator weighing->respirator Yes ppe_high Required PPE: - Double Nitrile/Neoprene Gloves - Chemical Goggles & Face Shield - Lab Coat splash_risk->ppe_high Yes ppe_medium Required PPE: - Double Nitrile/Neoprene Gloves - Chemical Goggles - Lab Coat splash_risk->ppe_medium No respirator->ppe_low

Caption: PPE selection workflow for handling 6-Oxa-2-thiaspiro[4.5]decan-9-ol.

References

  • Interspiro. (2023, November 15). SAFETY DATA SHEET. Retrieved from [Link]

  • NextSDS. (n.d.). 6-oxa-2-thiaspiro[4.5]decan-9-amine — Chemical Substance Information. Retrieved from [Link]

  • Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Government of Alberta. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Retrieved from [Link]

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